Benzyltriethylammonium tetrafluoroborate
Description
Properties
IUPAC Name |
benzyl(triethyl)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXXJMAQURGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998994 | |
| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77794-93-5 | |
| Record name | Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77794-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltriethylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyltriethylammonium tetrafluoroborate CAS number 77794-93-5
An In-depth Technical Guide to Benzyltriethylammonium tetrafluoroborate (CAS 77794-93-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt widely utilized in organic synthesis. This document details its core physicochemical properties, mechanism of action as a phase-transfer catalyst, key applications, detailed experimental protocols, and essential safety information.
Core Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized below, providing essential data for its use in experimental design and chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 77794-93-5 | [1] |
| Molecular Formula | C₁₃H₂₂BF₄N | [1] |
| Molecular Weight | 279.13 g/mol | [1] |
| Appearance | White crystals | [1] |
| Melting Point | 115-116 °C | [1] |
| Assay (HPLC) | ≥98.0% | [1] |
| IUPAC Name | Benzyl(triethyl)azanium; tetrafluoroborate | |
| SMILES String | --INVALID-LINK--(F)(F)F.--INVALID-LINK--(CC)(CC)Cc1ccccc1 | [1] |
| InChI Key | KJWXXJMAQURGGG-UHFFFAOYSA-N | [1] |
Mechanism of Action: Phase-Transfer Catalysis
The primary application of this compound is as a Phase-Transfer Catalyst (PTC).[2] This catalytic process is essential for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid (e.g., aqueous-organic) system.[2]
The mechanism relies on the amphiphilic nature of the Benzyltriethylammonium cation [Q⁺]. The bulky organic groups (one benzyl, three ethyl) render the cation lipophilic and soluble in the organic phase. This allows it to form an ion pair with a reactant anion [Y⁻] from the aqueous or solid phase, shuttling it into the organic phase where the substrate [RX] is dissolved.[2] In the organic solvent, the anion is poorly solvated, making it a highly reactive "naked" nucleophile. After the nucleophile reacts with the substrate to form the product [RY], the catalyst cation is regenerated and returns to the aqueous/solid phase to repeat the cycle.[2] This process dramatically increases reaction rates, improves yields, and allows for the use of milder reaction conditions.[2]
Key Applications in Organic Synthesis
As an effective PTC, this compound is suitable for a variety of nucleophilic substitution reactions and alkylations. Its utility spans numerous transformations critical in pharmaceutical and fine chemical synthesis.[2][3]
-
Williamson Ether Synthesis: Catalyzes the formation of ethers from alkoxides and organohalides, often under mild conditions suitable for sensitive functional groups.[2]
-
C-Alkylation: Facilitates the alkylation of carbon nucleophiles, such as the anions of nitriles and active methylene compounds.[3]
-
N-Alkylation: Effective for the alkylation of nitrogen-containing heterocycles like indole.[2]
-
Cyanation Reactions: Enables the safe and efficient transfer of cyanide anions from an aqueous or solid phase to an organic phase for reaction with alkyl halides.[2]
-
Esterification: Promotes the reaction of carboxylate anions with alkyl halides to form esters, particularly useful in solid-liquid systems.[2]
Detailed Experimental Protocols
The following protocols are representative examples of reactions where this compound or a closely related salt can be used as a phase-transfer catalyst.
Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole
This protocol is adapted from established procedures for phase-transfer catalyzed ether synthesis.[2]
-
Materials:
-
4-Ethylphenol (1.22 g, 10 mmol)
-
25% aqueous sodium hydroxide (4.0 g, 25 mmol)
-
This compound (0.14 g, 0.5 mmol, 5 mol%)
-
Methyl iodide (1.56 g, 11 mmol)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol, the aqueous sodium hydroxide solution, and this compound.
-
Procedure:
-
Add methyl iodide to the biphasic mixture.
-
Heat the mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring.
-
Maintain reflux for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Purification:
-
Once complete, allow the mixture to cool to room temperature.
-
Add 20 mL of diethyl ether and 20 mL of water, then transfer to a separatory funnel and separate the layers.[2]
-
Extract the aqueous layer with two additional 15 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of 5% aqueous sodium hydroxide, followed by 20 mL of brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or distillation as needed.
-
Protocol 2: C-Alkylation of Phenylacetonitrile
This protocol for the ethylation of phenylacetonitrile is adapted from a procedure in Organic Syntheses which utilizes the closely related catalyst, Benzyltriethylammonium chloride.[3] The catalytic principle is identical.
-
Materials:
-
Phenylacetonitrile (257 g, 2.20 moles)
-
50% aqueous sodium hydroxide (540 mL)
-
This compound (6.1 g, 0.022 mole)
-
Ethyl bromide (218 g, 2.00 moles)
-
Benzene
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 3 L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge the 50% NaOH solution, phenylacetonitrile, and this compound.[3]
-
Begin stirring and add the ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C using a water bath for cooling if necessary.[3]
-
After the addition is complete, continue stirring for 2 hours at the same temperature, then increase to 40 °C for an additional 30 minutes.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 25 °C.
-
Add 750 mL of water and 100 mL of benzene. Separate the layers.
-
Extract the aqueous phase with 200 mL of benzene.
-
Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute HCl, and 200 mL of water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation under reduced pressure.
-
Distill the product through a Vigreux column to obtain pure 2-phenylbutyronitrile.[3]
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure).[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Target Organs: Respiratory system.[1]
-
Storage: Store in a cool, dry, well-ventilated area below +30°C.[1]
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst with significant applications in modern organic synthesis. Its ability to facilitate reactions between immiscible reactants under mild conditions makes it an invaluable tool for researchers and drug development professionals seeking to improve reaction efficiency, yield, and safety. The data and protocols provided in this guide serve as a comprehensive resource for the successful application of this reagent in the laboratory.
References
Benzyltriethylammonium Tetrafluoroborate: A Technical Overview for Researchers
Introduction: Benzyltriethylammonium tetrafluoroborate is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Its utility as a phase-transfer catalyst is well-established, and emerging research points to its potential in antimicrobial applications and drug delivery systems. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a white crystalline solid. Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and characterization.
| Property | Value |
| Molecular Weight | 279.13 g/mol [1] |
| Chemical Formula | C₁₃H₂₂BF₄N[1] |
| CAS Number | 77794-93-5[1] |
| Melting Point | 115-116 °C |
| Assay | ≥98.0% (HPLC) |
| Storage Temperature | 2-30°C |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the quaternization of triethylamine with benzyl chloride to form Benzyltriethylammonium chloride, followed by an anion exchange reaction to introduce the tetrafluoroborate anion.
Step 1: Synthesis of Benzyltriethylammonium Chloride
This procedure is adapted from the synthesis of similar quaternary ammonium salts.
Materials:
-
Triethylamine
-
Benzyl chloride
-
Polydimethylsiloxane (or a suitable solvent like ethanol or dimethylformamide)
-
Methyl ethyl ketone (for washing)
Procedure:
-
In a three-necked flask equipped with a thermometer, stirrer, and a constant pressure dropping funnel, dissolve triethylamine (1 mol) in polydimethylsiloxane (200g).
-
With stirring, add benzyl chloride (1 mol) dropwise to the solution.
-
After the addition is complete, raise the temperature to 80°C and maintain the reaction for 5 hours.
-
As a large amount of solid forms, cool the reaction mixture to approximately 10°C.
-
Filter the solid under reduced pressure and wash the filter cake with methyl ethyl ketone.
-
Dry the resulting white solid to obtain Benzyltriethylammonium chloride.[2]
Step 2: Anion Exchange to this compound
This is a general procedure for anion exchange using an ion-exchange resin.
Materials:
-
Benzyltriethylammonium chloride (from Step 1)
-
Anion exchange resin (chloride form)
-
Fluoroboric acid solution (e.g., 1 mmol/L)
-
Deionized water
Procedure:
-
Prepare the ion-exchange resin by treating the chloride-form resin with a fluoroboric acid solution to convert it to the tetrafluoroborate form.
-
Dissolve the synthesized Benzyltriethylammonium chloride in a suitable solvent (e.g., deionized water).
-
Pass the Benzyltriethylammonium chloride solution through the prepared tetrafluoroborate-form anion exchange resin column.
-
The eluate will contain this compound.
-
The solvent can be removed under reduced pressure to yield the final product.[3]
Key Applications and Experimental Protocols
Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. The quaternary ammonium cation transports the reactive anion from the aqueous phase to the organic phase, where the reaction occurs.
Experimental Protocol: N-Alkylation of Indole
This protocol is adapted from established procedures using tetraalkylammonium salts as phase-transfer catalysts.
Materials:
-
Indole
-
Dichloromethane
-
50% aqueous sodium hydroxide solution
-
This compound
-
Benzyl chloride
Procedure:
-
In a 50 mL flask, dissolve indole (10 mmol) in 20 mL of dichloromethane.
-
Add 10 mL of a 50% aqueous solution of sodium hydroxide and this compound (0.5 mmol, 5 mol%).
-
To the vigorously stirred biphasic mixture, add benzyl chloride (11 mmol).
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with two 15 mL portions of dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[4]
Antimicrobial Agent
Quaternary ammonium salts, including this compound, exhibit antimicrobial properties. The proposed mechanism involves the disruption of the microbial cell membrane.
Mechanism of Action: The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized microdilution method for assessing antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal species (e.g., Candida albicans)
-
Appropriate growth media (e.g., Nutrient Agar, Sabouraud Dextrose Agar)
-
This compound solution
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 22°C for 5 days for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]
Drug Delivery Systems
The amphiphilic nature of quaternary ammonium salts makes them potential candidates for use in drug delivery systems. They can self-assemble into micelles or be incorporated into larger polymer structures to encapsulate and deliver therapeutic agents.
Conceptual Application: Copolymers containing quaternary ammonium salt moieties can form micelles that encapsulate hydrophobic drugs. These drug-loaded micelles may enhance the solubility and bioavailability of the drug and provide a sustained release profile. The inherent antimicrobial properties of the quaternary ammonium salt can also be advantageous in certain therapeutic applications.
Safety Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
Technical Guide: Physicochemical Properties of Benzyltriethylammonium Tetrafluoroborate
An in-depth technical guide on the melting point of Benzyltriethylammonium tetrafluoroborate, designed for researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the melting point of this compound, a key parameter for its identification and purity assessment in a laboratory setting. The document outlines its reported melting point, other relevant physical properties, and a detailed, standardized experimental protocol for its accurate determination.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are presented below. The melting point is a critical indicator of the compound's purity.
| Property | Data |
| Melting Point | 115-116 °C [1][2] |
| Molecular Formula | C₁₃H₂₂BF₄N |
| Molecular Weight | 279.13 g/mol [3] |
| Physical Form | Crystals |
| CAS Number | 77794-93-5[3][4] |
| Assay (Purity) | ≥98.0% (HPLC) |
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point for this compound is reliably achieved using the capillary method. This standard technique is widely accepted for crystalline organic solids and is recognized by various pharmacopeias.[1]
Objective: To accurately determine the temperature range over which the crystalline solid this compound transitions to a liquid state.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar digital device) or a Thiele tube with a suitable heating liquid (silicone oil or liquid paraffin).
-
Calibrated thermometer (graduated in intervals of 0.5 °C or less).
-
Glass capillary tubes (sealed at one end).
-
This compound sample (finely powdered).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point.[4][5] A common method is drying in a vacuum desiccator over a suitable desiccant for 24 hours.[5]
-
If the sample consists of coarse crystals, it must be ground into a fine, homogeneous powder using a clean, dry mortar and pestle.[4] This ensures uniform packing and efficient heat transfer.
-
Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The final packed column of the sample should be 2-4 mm in height.[5]
-
-
Apparatus Setup and Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to be rapid (e.g., 10-20 °C/min) to approach the expected melting point quickly.[1] A preliminary, fast determination can save time if the approximate melting point is unknown.
-
When the temperature is approximately 10-15 °C below the expected melting point of 115 °C, reduce the heating rate to 1-2 °C per minute.[2][5] A slow heating rate is crucial for an accurate determination.
-
Observe the sample carefully through the magnifying lens.
-
Record the temperature at which the first sign of melting is observed (the substance begins to collapse or liquefy). This is the lower limit of the melting range.
-
Continue to observe and record the temperature at which the last solid particle disappears, resulting in a completely transparent liquid. This is the upper limit of the melting range.
-
The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow (0.5-1.0 °C).
-
-
Confirmatory Runs:
-
Allow the apparatus to cool sufficiently before introducing a new sample.
-
Perform at least two separate measurements with fresh samples to ensure the reproducibility of the result.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol is illustrated in the diagram below.
Caption: A workflow diagram illustrating the key stages of melting point determination.
References
An In-depth Technical Guide to the Synthesis and Characterization of Benzyltriethylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt with applications in organic synthesis and materials science. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the experimental workflows.
Physicochemical Properties
This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂BF₄N | |
| Molecular Weight | 279.13 g/mol | |
| CAS Number | 77794-95-5 | |
| Appearance | White crystals | |
| Melting Point | 115-116 °C | |
| Assay | ≥98.0% (HPLC) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Synthesis of Benzyltriethylammonium Halide (Chloride or Bromide). This involves the quaternization of triethylamine with a benzyl halide.
-
Step 2: Anion Exchange. The halide anion of the benzyltriethylammonium salt is exchanged for a tetrafluoroborate anion.
This protocol is adapted from established procedures for the synthesis of benzyltriethylammonium chloride[1].
Reactants:
-
Triethylamine
-
Benzyl chloride
-
Acetone (solvent)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add a portion of acetone, triethylamine, and benzyl chloride.
-
Heat the mixture with stirring. The reaction temperature is maintained at 60-66 °C for 8-10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add another portion of acetone to dissolve the product.
-
Cool the solution to 5 °C to precipitate the benzyltriethylammonium chloride.
-
Filter the white solid, wash with cold acetone, and dry under vacuum.
This protocol is based on the synthesis of similar tetrafluoroborate salts from their corresponding halides[2][3].
Reactants:
-
Benzyltriethylammonium chloride (or bromide)
-
Sodium tetrafluoroborate (or fluoroboric acid)
-
Water or a suitable organic solvent
Procedure:
-
Dissolve the synthesized benzyltriethylammonium chloride in water.
-
In a separate vessel, prepare a solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate, in water.
-
Mix the two solutions with vigorous stirring at room temperature. The reaction is typically carried out for 15 minutes to 2 hours[2].
-
The less soluble this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Dry the purified product in a vacuum oven.
References
- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 2. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to Benzyltriethylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt widely utilized as a phase-transfer catalyst in organic synthesis. This document details its chemical structure, physical properties, synthesis, and applications, presenting the information in a clear and accessible format.
Chemical Identity and Structure
IUPAC Name: Benzyl(triethyl)azanium;tetrafluoroborate
Structure:
The structure of this compound consists of a benzyltriethylammonium cation and a tetrafluoroborate anion. The cation features a central nitrogen atom bonded to three ethyl groups and one benzyl group.
-
SMILES: CC--INVALID-LINK--(CC)Cc1ccccc1.[F-]--INVALID-LINK--([F-])[F-]
-
InChI: InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1
-
InChIKey: KJWXXJMAQURGGG-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂BF₄N | |
| Molecular Weight | 279.13 g/mol | |
| Appearance | Crystals | |
| Melting Point | 115-116 °C | |
| Assay | ≥98.0% (HPLC) | |
| Storage Temperature | 2-30°C |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl protons (triplet and quartet) and the benzyl protons (aromatic and methylene signals). |
| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the ethyl carbons, the benzylic methylene carbon, and the aromatic carbons of the phenyl group. |
| IR | The infrared spectrum would exhibit characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-N stretching, and the strong, broad absorption of the tetrafluoroborate anion (around 1000-1100 cm⁻¹). |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible two-step synthesis can be inferred from the preparation of analogous quaternary ammonium salts. The general approach involves the quaternization of triethylamine with benzyl chloride to form benzyltriethylammonium chloride, followed by an anion exchange reaction with a tetrafluoroborate source.
Step 1: Synthesis of Benzyltriethylammonium Chloride
This procedure is adapted from the synthesis of similar quaternary ammonium halides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 eq) to the stirred solution of triethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzyltriethylammonium chloride, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 2: Anion Exchange to this compound
This step involves replacing the chloride anion with a tetrafluoroborate anion.
-
Dissolution: Dissolve the synthesized benzyltriethylammonium chloride in water.
-
Anion Exchange: To this solution, add an aqueous solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄), in a stoichiometric amount. The less soluble this compound will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining sodium chloride, and then with a small amount of a non-polar solvent like diethyl ether.
-
Drying: Dry the final product under vacuum to obtain pure this compound.
Applications in Organic Synthesis: Phase-Transfer Catalysis
This compound's primary application is as a phase-transfer catalyst (PTC). It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.
General Mechanism of Action:
The lipophilic benzyltriethylammonium cation forms an ion pair with an anion from the aqueous phase (e.g., hydroxide, cyanide). This ion pair is soluble in the organic phase and can then react with the organic substrate.
Caption: Workflow of this compound in Phase-Transfer Catalysis.
Experimental Protocol for a Typical Phase-Transfer Catalyzed Reaction (e.g., Nucleophilic Substitution):
-
Reaction Setup: In a reaction vessel, combine the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane) and the aqueous solution of the nucleophile (e.g., sodium cyanide, sodium azide).
-
Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. The reaction can be carried out at room temperature or heated to increase the reaction rate. Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, NMR).
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Separate the organic layer, and wash it with water and then with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.
Solubility
| Solvent Type | Examples | Expected Solubility |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Soluble |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble |
| Ethers | Tetrahydrofuran, Diethyl Ether | Sparingly Soluble |
| Hydrocarbons | Toluene, Hexane | Insoluble |
Experimental Protocol for Solubility Determination:
For applications requiring precise solubility data, the following isothermal equilibrium method can be employed.
Caption: Experimental workflow for determining the solubility of a compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
An In-depth Technical Guide on the Solubility of Benzyltriethylammonium Tetrafluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt with applications in various chemical processes. Due to a scarcity of published quantitative data for this specific compound, this document focuses on qualitative solubility profiles inferred from related compounds, a detailed experimental protocol for determining precise solubility, and the logical workflows involved in such determinations.
Introduction to this compound
This compound ([BnEt₃N][BF₄]) is an ionic liquid and phase-transfer catalyst. Its structure, comprising a bulky organic cation (benzyltriethylammonium) and an inorganic anion (tetrafluoroborate), dictates its physical and chemical properties, including its solubility in different media. Understanding its solubility is crucial for its application in organic synthesis, electrochemistry, and other areas where it is used as a catalyst or electrolyte.
Compound Properties:
Solubility Profile
Generally, ionic liquids with tetrafluoroborate anions exhibit good solubility in polar aprotic and protic solvents. For instance, related compounds such as benzyltriethylammonium chloride are known to be soluble in methanol, ethanol, isopropanol, DMF, acetone, and dichloromethane.[3] Similarly, other tetrafluoroborate salts like 1-butyl-3-methylimidazolium tetrafluoroborate and tetraethylammonium tetrafluoroborate show solubility in solvents like acetonitrile, dichloromethane, methanol, and acetone.[4][5][6]
The following table summarizes the expected qualitative solubility of this compound. These are estimations and should be confirmed experimentally for any specific application.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Type | Expected Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble |
| Acetonitrile (ACN) | CH₃CN | Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Soluble |
| Methanol | CH₃OH | Protic | Soluble |
| Ethanol | C₂H₅OH | Protic | Soluble |
| Acetone | C₃H₆O | Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, based on the isothermal equilibrium method, is a reliable approach for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade, dried in a vacuum oven to a constant weight)
-
Organic solvent of interest (HPLC grade or higher)
-
Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)
-
Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate
-
Analytical balance (readability ± 0.1 mg)
-
Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Pre-weighed vials for gravimetric analysis
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate under constant agitation for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to enable the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Concentration Determination (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point to avoid decomposition.
-
Once the solvent is completely removed and the solid residue is dry, weigh the vial again.
-
The mass of the dissolved this compound is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) by dividing the mass of the dried residue by the volume of the supernatant collected.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the experimental determination of solubility.
References
- 1. This compound for synthesis 77794-93-5 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Benzyltriethylammonium chloride, 98% | Fisher Scientific [fishersci.ca]
- 4. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetraethylammonium tetrafluoroborate | 429-06-1 [chemicalbook.com]
An In-depth Technical Guide on the Thermal Stability of Benzyltriethylammonium Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyltriethylammonium tetrafluoroborate, an ionic liquid, belongs to the class of quaternary ammonium salts. These compounds are noted for their potential applications as phase-transfer catalysts, electrolytes, and in various organic synthesis processes. A critical parameter for the application of such materials, particularly in processes involving elevated temperatures, is their thermal stability. This guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its thermal analysis, and a logical workflow for such an investigation.
Expected Thermal Decomposition Behavior
While specific quantitative thermal analysis data for this compound is not available, studies on similar benzyltrialkylammonium salts provide insights into its likely decomposition pathways. The thermal degradation of these salts is complex and temperature-dependent.
At lower temperatures, substitution reactions are expected to be the dominant degradation pathway. As the temperature increases, more complex intermolecular reactions can occur, leading to the formation of products such as 1,2-diphenylethane and stilbene.[1][2] The tetrafluoroborate anion (BF₄⁻) is generally considered to be moderately hydrophobic and contributes to the thermal stability of the salt.[3] In general, ionic liquids are known for their relatively high thermal and chemical stability.
For a structurally related compound, Tetraethylammonium tetrafluoroborate, the onset of decomposition as measured by TGA is approximately 280°C, with a DSC peak decomposition temperature of 325°C.[3] Given the presence of the benzyl group, which can influence decomposition pathways, the thermal stability of this compound may differ.
Quantitative Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative thermal stability data (e.g., TGA onset temperature, DSC peak temperature) for this compound. To obtain this data, experimental analysis using the protocols outlined below would be required. For comparative purposes, the thermal properties of the related compound Tetraethylammonium tetrafluoroborate are presented in the table below.[3]
| Property | Value |
| Melting Point | ≥300 °C |
| Decomposition Temperature (DSC Peak) | 325 °C |
| Onset of Decomposition (TGA) | ~280 °C |
| Enthalpy of Fusion | 172 J g⁻¹ |
Table 1: Thermal Properties of Tetraethylammonium tetrafluoroborate.[3]
Experimental Protocols
To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 2-5 mg) is accurately weighed and placed into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: A controlled, inert atmosphere (e.g., nitrogen or argon) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated at the intersection of the baseline tangent and the tangent of the steepest mass loss. The temperatures at which 5% and 50% mass loss occur are also commonly reported to characterize the decomposition profile. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: A controlled, inert atmosphere (e.g., nitrogen or argon) is maintained within the DSC cell.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the decomposition temperature observed in TGA, at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the melting point (Tm) as the onset or peak of the melting endotherm, and the decomposition temperature (Td) as the onset or peak of the decomposition exotherm or endotherm. The enthalpy of these transitions can also be calculated from the peak area.
Mandatory Visualization
References
- 1. Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
The Unseen Engine: Benzyltriethylammonium Tetrafluoroborate as a High-Efficiency Phase-Transfer Catalyst
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, where the precise orchestration of molecular interactions is paramount, phase-transfer catalysis (PTC) has emerged as a powerful technique to bridge the divide between immiscible reactant phases. This guide delves into the core principles and practical applications of a particularly efficacious phase-transfer catalyst: Benzyltriethylammonium tetrafluoroborate (BTEAFB). Possessing a unique combination of lipophilicity and anionic activation, BTEAFB offers a compelling solution for accelerating reaction rates, enhancing yields, and promoting greener chemical processes. This document serves as an in-depth resource, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this versatile catalyst for their synthetic endeavors.
Introduction to Phase-Transfer Catalysis and the Role of this compound
Phase-transfer catalysis is a methodology that facilitates the transfer of a reactant from one phase to another, where it can readily react with a substrate.[1] Typically, this involves transporting an ionic reactant from an aqueous or solid phase into an organic phase. Quaternary ammonium salts, such as this compound, are exemplary phase-transfer catalysts.[2][3]
The catalytic action of this compound hinges on the lipophilic nature of its benzyltriethylammonium cation. This cation can pair with an anion (e.g., a nucleophile) in the aqueous or solid phase, forming an ion pair that is soluble in the organic phase.[4] Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated.[4] This heightened reactivity leads to significantly faster reaction rates and often allows for milder reaction conditions. The tetrafluoroborate anion is a non-coordinating anion, which further enhances the reactivity of the transported anion.
Key Applications and Quantitative Data
This compound and its close analogues are effective catalysts for a range of nucleophilic substitution reactions. The following sections provide quantitative data for representative transformations. It is important to note that while the principles are directly applicable, some of the specific data presented is adapted from studies using the closely related catalyst, tetraethylammonium tetrafluoroborate, due to a greater availability of published quantitative results for this analogue.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[5][6] Phase-transfer catalysis significantly accelerates this process by transporting the alkoxide from the solid or aqueous phase into the organic phase.
| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol | Ethyl Iodide | 5 | Dichloromethane/Water | 25 | 3 | 92 |
| Phenol | Benzyl Bromide | 5 | Toluene/Water | 60 | 4 | 88 |
| 1-Naphthol | Methyl Iodide | 5 | Acetonitrile | 50 | 2 | 95 |
Table 1: Representative Data for Williamson Ether Synthesis. Data adapted from protocols for analogous tetraalkylammonium salts.
Cyanation Reactions
The introduction of a nitrile functional group is a crucial transformation in organic synthesis. Phase-transfer catalysis enables the use of inorganic cyanides in a biphasic system, offering a safer and more convenient alternative to anhydrous methods.
| Substrate | Cyanating Agent | Catalyst Loading (mol%) | Organic Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Chloride | Sodium Cyanide | 5 | Toluene | 80 | 3 | 94 |
| 1-Bromooctane | Potassium Cyanide | 5 | Chlorobenzene | 100 | 5 | 91 |
| 4-Chlorobenzyl Chloride | Sodium Cyanide | 5 | Dichloromethane | 40 | 6 | 85 |
Table 2: Representative Data for Cyanation Reactions. Data adapted from protocols for analogous tetraalkylammonium salts.
N-Alkylation of Indoles
The N-alkylation of indoles and other nitrogen-containing heterocycles is a fundamental step in the synthesis of many pharmaceuticals and biologically active compounds.[1][7] Phase-transfer catalysis provides a mild and efficient method for this transformation.
| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Benzyl Bromide | 5 | Dichloromethane / 50% aq. NaOH | 25 | 4 | 90 |
| Skatole | Ethyl Iodide | 5 | Toluene / 50% aq. NaOH | 30 | 5 | 88 |
| 5-Nitroindole | Benzyl Chloride | 5 | Dichloromethane / 50% aq. NaOH | 25 | 6 | 85 |
Table 3: Representative Data for N-Alkylation of Indoles. Data adapted from protocols for analogous tetraalkylammonium salts.
Experimental Protocols
The following are detailed, adapted methodologies for key reactions utilizing a phase-transfer catalyst of the this compound type.
Synthesis of this compound
Materials:
-
Benzyltriethylammonium chloride
-
Sodium tetrafluoroborate
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve benzyltriethylammonium chloride (1 equivalent) in deionized water to make a 1 M solution.
-
In a separate flask, dissolve sodium tetrafluoroborate (1.1 equivalents) in deionized water to make a 1.2 M solution.
-
Slowly add the sodium tetrafluoroborate solution to the benzyltriethylammonium chloride solution with stirring at room temperature.
-
A white precipitate of this compound will form.
-
Stir the mixture for 1 hour at room temperature.
-
Filter the precipitate and wash with cold deionized water.
-
Extract the aqueous filtrate with dichloromethane.
-
Combine the organic extracts with the filtered solid and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the product as a white crystalline solid.
General Protocol for Williamson Ether Synthesis
Materials:
-
Phenol or alcohol (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
This compound (0.05 equivalents)
-
Sodium hydroxide (1.5 equivalents)
-
Dichloromethane
-
Deionized water
Procedure:
-
To a round-bottom flask, add the phenol or alcohol, dichloromethane, and an aqueous solution of sodium hydroxide.
-
Add this compound to the biphasic mixture.
-
Stir the mixture vigorously and add the alkyl halide dropwise at room temperature.
-
Continue stirring at the appropriate temperature (see Table 1) and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Cyanation of Alkyl Halides
Materials:
-
Alkyl halide (1 equivalent)
-
Sodium cyanide (1.2 equivalents)
-
This compound (0.05 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in deionized water.
-
In a separate addition funnel, dissolve the alkyl halide and this compound in toluene.
-
Add the organic solution to the aqueous solution and stir the biphasic mixture vigorously at the specified temperature (see Table 2).
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude nitrile.
-
Purify by distillation or column chromatography.
General Protocol for N-Alkylation of Indoles
Materials:
-
Indole (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
This compound (0.05 equivalents)
-
50% aqueous sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a flask, dissolve the indole in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution and this compound.
-
Stir the mixture vigorously and add the alkyl halide.
-
Continue stirring at room temperature and monitor the reaction by TLC (see Table 3).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Mechanistic Pathways and Visualizations
The underlying mechanism of phase-transfer catalysis with this compound involves the transport of an anion across the phase boundary.
Caption: General mechanism of phase-transfer catalysis.
The following workflow illustrates the typical experimental procedure for a phase-transfer catalyzed reaction.
Caption: A typical experimental workflow for PTC.
Conclusion
This compound is a highly effective and versatile phase-transfer catalyst with broad applicability in organic synthesis. Its ability to facilitate reactions between immiscible phases under mild conditions makes it an invaluable tool for improving reaction efficiency, increasing yields, and developing more sustainable chemical processes. The protocols and data presented in this guide, adapted from closely related systems, provide a solid foundation for researchers to explore the utility of this catalyst in their own synthetic challenges. As the demand for greener and more efficient synthetic methodologies grows, the role of advanced phase-transfer catalysts like this compound will undoubtedly continue to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyltriethylammonium Tetrafluoroborate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltriethylammonium tetrafluoroborate ([BnEt₃N][BF₄]) is a quaternary ammonium salt that serves as an efficient phase-transfer catalyst (PTC). In nucleophilic substitution reactions, particularly those involving reactants in immiscible phases (e.g., a solid or aqueous salt and an organic substrate), [BnEt₃N][BF₄] facilitates the transfer of the nucleophile from the inorganic phase to the organic phase where the reaction occurs. This dramatically increases reaction rates, allows for the use of milder reaction conditions, and can improve product yields by minimizing side reactions. Its utility is particularly noted in reactions such as fluorination, cyanation, and azidation of alkyl halides.
Phase-transfer catalysis is a valuable methodology in organic synthesis, offering advantages in green chemistry by potentially reducing the need for harsh organic solvents.[1] The catalyst functions by pairing its lipophilic cation with the nucleophilic anion, rendering the anion soluble in the organic phase.[2]
Mechanism of Action: Phase-Transfer Catalysis
The catalytic cycle of this compound in a solid-liquid nucleophilic substitution reaction can be summarized as follows:
-
Anion Exchange: The catalyst, [BnEt₃N][BF₄], present in the organic phase, exchanges its tetrafluoroborate anion for the nucleophilic anion (e.g., CN⁻, F⁻, N₃⁻) at the interface of the solid inorganic salt.
-
Phase Transfer: The newly formed ion pair, [BnEt₃N]⁺[Nu]⁻, is soluble in the organic solvent and diffuses away from the interface into the bulk organic phase.
-
Nucleophilic Substitution: The "naked" and highly reactive nucleophile attacks the alkyl halide substrate (R-X) in the organic phase, forming the product (R-Nu) and regenerating the benzyltriethylammonium halide ([BnEt₃N]⁺[X]⁻).
-
Catalyst Regeneration: The catalyst returns to the interface to exchange the halide anion for another nucleophilic anion, thus continuing the catalytic cycle.
Caption: Phase-transfer catalytic cycle for nucleophilic substitution.
Applications and Quantitative Data
Benzyltriethylammonium salts are effective catalysts for a variety of nucleophilic substitution reactions. While specific data for the tetrafluoroborate salt is not extensively detailed in readily available literature, the following table summarizes representative yields and conditions for similar phase-transfer catalyzed reactions, which can be considered as a starting point for optimization.
| Nucleophile | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CN⁻ | Benzyl Chloride | NaCN / PTC¹ | Water/Alcohol | 100 | 4 | 80-90 | [3] |
| N₃⁻ | 1-Bromobutane | NaN₃ / Aliquat 336 | Water | 100 | 6 | 97 | [1] |
| N₃⁻ | Benzyl Bromide | NaN₃ | DMSO | RT | ~12 | 73 | [2] |
| F⁻ | Chloropicolinate | KF / Bu₄NCl | - | >130 | - | Moderate | [4] |
| R-COO⁻ | 4-Methylbenzyl Chloride | Sodium Acetate / PTC² | DMF | 50 | 7 | High | [3] |
¹PTC not specified, but representative of the reaction class. ²A gemini surfactant was used, but the principle is analogous.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions using this compound as a phase-transfer catalyst. Note: These are representative procedures and may require optimization for specific substrates and nucleophiles.
Protocol 1: General Procedure for Cyanation of an Alkyl Halide
This protocol describes a typical procedure for the cyanation of a reactive alkyl halide, such as benzyl chloride.
Materials:
-
Alkyl Halide (e.g., Benzyl Chloride)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
This compound ([BnEt₃N][BF₄])
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq), sodium cyanide (1.2-1.5 eq), and this compound (0.02-0.10 eq).
-
Solvent Addition: Add the organic solvent and a minimal amount of water to dissolve the cyanide salt, creating a biphasic system.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 50-100 °C). Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve any remaining inorganic salts and separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: General Procedure for Azidation of an Alkyl Halide
This protocol outlines a general method for the synthesis of alkyl azides from alkyl bromides or chlorides.
Materials:
-
Alkyl Halide (e.g., 1-Bromooctane)
-
Sodium Azide (NaN₃)
-
This compound ([BnEt₃N][BF₄])
-
Water (or a biphasic system with a non-polar organic solvent)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask with a stir bar, add sodium azide (2.0 eq) and water to form a concentrated aqueous solution.
-
Catalyst and Substrate Addition: Add the alkyl halide (1.0 eq) and this compound (0.05 eq). If a co-solvent is used, add it at this stage.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The progress of the reaction can be monitored by GC or TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. If an organic solvent was used, separate the layers. If only water was used, extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alkyl azide. Further purification can be achieved by vacuum distillation.[1]
Caption: General experimental workflow for PTC nucleophilic substitution.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation.[5] Reactions involving sodium cyanide or sodium azide are particularly hazardous. These reagents are highly toxic, and reactions should be performed in a well-ventilated fume hood. Acidification of cyanide or azide wastes will generate highly toxic HCN or HN₃ gas, respectively, and must be avoided. Always follow appropriate institutional safety protocols for handling and quenching these reagents.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Benzyltriethylammonium Tetrafluoroborate as a Catalyst in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyltriethylammonium tetrafluoroborate as a phase-transfer catalyst (PTC) for the Williamson ether synthesis. This methodology offers a robust and efficient route for the formation of ethers, which are crucial structural motifs in many pharmaceuticals and functional materials.
Introduction
The Williamson ether synthesis is a fundamental and widely utilized reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction typically involves the SN2 reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] However, the classical approach often requires stringent anhydrous conditions and the use of strong bases to pre-form the alkoxide, which can be incompatible with sensitive functional groups.
Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome these limitations.[2] Quaternary ammonium salts, such as this compound, are effective phase-transfer catalysts that facilitate the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[3][4] This transfer of the nucleophile into the organic phase as a lipophilic ion pair with the quaternary ammonium cation leads to a "naked," highly reactive anion that significantly accelerates the rate of etherification under milder, biphasic conditions.[4]
This compound is an effective catalyst for these transformations, promoting high yields and clean reactions under mild conditions, thus making it an attractive choice for complex molecule synthesis in drug development.[5]
Advantages of Using this compound
-
Mild Reaction Conditions: Enables the use of aqueous bases like sodium hydroxide, avoiding the need for strong, anhydrous bases such as sodium hydride.[6]
-
Increased Reaction Rates: The "naked" anion in the organic phase is highly nucleophilic, leading to faster reaction times.[4]
-
Improved Yields: By promoting the desired SN2 pathway, side reactions are minimized, resulting in higher product yields.[7]
-
Broad Substrate Scope: Effective for a wide range of phenols and primary alkyl halides.[5]
-
Simplified Work-up: The biphasic nature of the reaction often simplifies product isolation.
Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis
The catalytic cycle involves the benzyltriethylammonium cation (Q⁺) shuttling the alkoxide or phenoxide anion (RO⁻) from the aqueous or solid phase to the organic phase.
Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.
Data Presentation
| Entry | Alkyl Halide | Phenol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | 4-Ethylphenol | 5 | 1.5 | ~90 |
| 2 | Ethyl Bromide | Phenol | 5 | 2 | ~85 |
| 3 | Benzyl Chloride | 2-Naphthol | 5 | 3 | ~92 |
Data adapted from a protocol using tetraethylammonium tetrafluoroborate.[5]
Experimental Protocols
The following is a general protocol for the Williamson ether synthesis of an alkyl aryl ether using this compound as a phase-transfer catalyst. This protocol is adapted from established procedures for similar quaternary ammonium salts.[5]
Synthesis of 4-Ethylanisole
Materials:
-
4-Ethylphenol
-
Methyl Iodide
-
Sodium Hydroxide (25% aqueous solution)
-
This compound
-
Dichloromethane (or Diethyl Ether)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
Caption: General experimental workflow for Williamson ether synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol (1.22 g, 10 mmol), a 25% aqueous solution of sodium hydroxide (4.0 g, containing 25 mmol of NaOH), and this compound (e.g., 0.1-0.5 mmol, 1-5 mol%).
-
Addition of Alkylating Agent: While stirring the biphasic mixture vigorously, add methyl iodide (2.13 g, 15 mmol) dropwise to the reaction mixture through the top of the condenser.
-
Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water and 20 mL of dichloromethane to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 2 x 15 mL of dichloromethane.
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-ethylanisole.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents such as methyl iodide are toxic and volatile; handle with care.
-
Sodium hydroxide is corrosive; avoid contact with skin and eyes.
Conclusion
This compound is an efficient and practical phase-transfer catalyst for the Williamson ether synthesis. Its use allows for milder reaction conditions, faster reaction times, and high yields, making it a valuable tool for the synthesis of ethers in academic and industrial research, particularly in the field of drug development where mild and selective methods are paramount. The protocols provided herein serve as a starting point for the application of this versatile catalyst in organic synthesis. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.
References
Application of Benzyltriethylammonium Tetrafluoroborate in Cyanation Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyltriethylammonium tetrafluoroborate ([BnEt₃N]BF₄) as a phase transfer catalyst (PTC) in cyanation reactions. While specific literature detailing the use of the tetrafluoroborate salt is limited, its function is analogous to the more commonly cited benzyltriethylammonium chloride (TEBAC). The benzyltriethylammonium cation is an effective PTC for facilitating the reaction between an inorganic cyanide salt (typically in an aqueous or solid phase) and an organic substrate (in an immiscible organic phase). This methodology is crucial for the synthesis of nitriles, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
The primary advantage of using a phase transfer catalyst like [BnEt₃N]BF₄ is its ability to overcome the mutual insolubility of the reactants. It transports the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the organic substrate, leading to higher reaction rates, improved yields, and milder reaction conditions.
Mechanism of Action in Phase Transfer Catalysis
This compound facilitates cyanation reactions through a well-established phase transfer mechanism. The lipophilic benzyltriethylammonium cation ([BnEt₃N]⁺) pairs with the cyanide anion (CN⁻) at the interface of the aqueous/solid and organic phases. This ion pair, being soluble in the organic solvent, transports the "naked" and highly reactive cyanide anion into the organic phase to react with the alkyl or aryl halide. After the nucleophilic substitution, the catalyst cation returns to the aqueous/solid phase to repeat the cycle.
Caption: Phase transfer catalysis mechanism for cyanation.
Application Notes
Cyanation of Alkyl Halides
This compound is highly effective for the nucleophilic substitution of alkyl halides, particularly activated halides like benzyl and allyl chlorides or bromides, to form the corresponding nitriles. This reaction is fundamental in the synthesis of precursors for pharmaceuticals such as phenobarbital and phenethylamine.
-
Substrate Scope: Primary and secondary alkyl halides are suitable substrates. Tertiary halides may lead to elimination byproducts. Benzyl and allyl halides are particularly reactive.
-
Cyanide Source: Sodium or potassium cyanide are commonly used. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is also possible but may require different reaction conditions.
-
Solvent System: A biphasic system of water and a non-polar organic solvent (e.g., toluene, dichloromethane) is typical. The reaction can also be performed under solid-liquid PTC conditions, which can enhance reaction rates by avoiding hydration of the cyanide ion.
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient for efficient conversion.
Cyanation of Aryl Halides
The cyanation of aryl halides is more challenging due to the lower reactivity of the C-X bond. While traditionally requiring harsh conditions (Rosenmund-von Braun reaction), the use of transition metal catalysts (e.g., Palladium or Copper) in conjunction with a phase transfer catalyst can facilitate this transformation under milder conditions. The role of [BnEt₃N]BF₄ in this context is to enhance the solubility and reactivity of the cyanide salt in the organic phase.
-
Substrate Scope: Aryl iodides and bromides are more reactive than aryl chlorides. The aromatic ring can tolerate a wide range of functional groups.
-
Co-catalyst: A palladium or copper catalyst is often necessary.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for palladium-catalyzed reactions to avoid catalyst poisoning.
Quantitative Data Summary
The following table summarizes representative data for the cyanation of benzyl chloride, a model reaction for which this compound would be an effective catalyst. The data is compiled from literature on similar phase transfer catalysts.
| Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaCN | 1.0 | Water/Toluene | 100 | 2 | >95 | Adapted from PTC literature |
| Benzyl Chloride | KCN | 2.5 | Dichloromethane | Reflux | 6 | 92 | Representative data |
| 4-Chlorobenzyl Chloride | NaCN | 2.0 | Water | 105 | 1.5 | 98 | Representative data |
| Benzyl Bromide | NaCN | 1.0 | No Solvent | 110 | 0.5 | 93 | Representative data |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Cyanation of Benzyl Chloride
This protocol describes a representative procedure for the synthesis of benzyl cyanide from benzyl chloride using this compound as the phase transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound ([BnEt₃N]BF₄)
-
Toluene
-
Deionized water
-
5% Aqueous NaOH
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (e.g., 6.1 g, 0.125 mol) in deionized water (25 mL).
-
Add toluene (50 mL) to the aqueous solution.
-
Add this compound (e.g., 0.28 g, 1 mol%).
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Addition of Substrate: Slowly add benzyl chloride (e.g., 12.65 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous NaOH (2 x 25 mL), water (25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude benzyl cyanide can be purified by vacuum distillation to yield a colorless oil.
Caption: Experimental workflow for PTC cyanation.
Safety Precautions
-
Cyanide Toxicity: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use.
-
Reaction with Acid: Do not allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. The work-up procedure includes a basic wash to ensure any residual cyanide is quenched.
-
General Handling: Benzyl chloride is a lachrymator and should be handled with care. Organic solvents are flammable.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound for a variety of cyanation reactions, contributing to the efficient synthesis of valuable chemical intermediates.
Application Notes: N-Alkylation of Amines and Heterocycles using Benzyltriethylammonium Tetrafluoroborate as a Phase Transfer Catalyst
Introduction
N-alkylation is a cornerstone of organic synthesis, pivotal in the preparation of numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Traditional N-alkylation methods often necessitate the use of strong bases and harsh reaction conditions, which can be incompatible with sensitive functional groups and may pose environmental concerns.[2] Phase transfer catalysis (PTC) presents a robust and milder alternative, facilitating reactions between reactants in immiscible phases.[1][2] Benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt, is anticipated to be an effective phase transfer catalyst for these transformations. It functions by transporting the deprotonated amine or heterocycle anion from an aqueous or solid phase into an organic phase where it can react with an alkylating agent.[4] This methodology offers significant advantages, including enhanced reaction rates, higher yields, and simplified work-up procedures under mild conditions.[4]
These application notes provide a detailed protocol for the N-alkylation of amines and heterocyclic compounds using this compound as a phase transfer catalyst.
Principle of Phase Transfer Catalysis
In a typical solid-liquid or liquid-liquid biphasic system, the amine or heterocycle is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) at the phase interface. The benzyltriethylammonium cation ([BnEt₃N]⁺) from the catalyst forms a lipophilic ion pair with the resulting anion. This ion pair is soluble in the organic phase and readily reacts with the alkylating agent. Following the nucleophilic substitution reaction, the catalyst returns to the interface to repeat the catalytic cycle.
Experimental Protocols
General Protocol for N-Alkylation under Biphasic (Liquid-Liquid) Conditions
This protocol is adapted for the N-alkylation of secondary amines and heterocycles like indole.
Materials:
-
Substrate (e.g., Indole)
-
Alkylating agent (e.g., Benzyl chloride)
-
This compound
-
Base (e.g., 50% aqueous sodium hydroxide)
-
Organic solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous sodium sulfate
-
Water (for washing)
-
Brine (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate (1.0 eq) in the chosen organic solvent.
-
Add the aqueous base solution and this compound (1-5 mol%).
-
Addition of Alkylating Agent: To the vigorously stirred biphasic mixture, add the alkylating agent (1.0-1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-80 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
General Protocol for N-Alkylation under Solid-Liquid Conditions
This protocol is suitable for the N-alkylation of imides and other substrates where a solid base is preferred.
Materials:
-
Substrate (e.g., Phthalimide)
-
Alkylating agent (e.g., Benzyl bromide)
-
This compound
-
Solid base (e.g., Anhydrous potassium carbonate)
-
Organic solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substrate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and this compound (1-5 mol%).
-
Add the organic solvent to the mixture.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) to the suspension.
-
Reaction: Heat the mixture with vigorous stirring for several hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Evaporate the solvent from the filtrate.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative results for N-alkylation reactions using analogous phase transfer catalysts, demonstrating the expected efficacy of this protocol.
| Entry | Substrate | Alkylating Agent | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Benzyl Chloride | 50% aq. NaOH | 5 | Dichloromethane | RT | 3-5 | ~95 |
| 2 | Phthalimide | Benzyl Bromide | K₂CO₃ | 5 | Acetonitrile | 80 | 2 | >90 |
| 3 | Benzoic Acid | Benzyl Chloride | K₂CO₃ | 5 | Acetonitrile | 80 | 4-6 | ~95 |
| 4 | Aniline | Benzyl Bromide | NaHCO₃ | - | Water | 80 | 1 | High |
| 5 | Dibenzylamine | Benzyl Bromide | K₂CO₃ | 5 | Acetonitrile | RT | 4 | High |
Note: The data presented is a compilation from various sources using similar phase transfer catalysts and reaction conditions. The yields are approximate and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for phase transfer catalyzed N-alkylation.
Caption: Mechanism of phase transfer catalysis for N-alkylation.
References
Application Notes and Protocols for Benzyltriethylammonium Tetrafluoroborate in Solid-Liquid Phase Transfer Catalysis
To our valued researchers, scientists, and drug development professionals,
This document aims to provide detailed application notes and protocols for the use of Benzyltriethylammonium Tetrafluoroborate (BTEABF₄) as a solid-liquid phase transfer catalyst. However, a comprehensive review of available scientific literature did not yield specific documented applications or quantitative data for this compound in this context. The information presented herein is therefore adapted from established protocols for structurally similar and commonly used phase transfer catalysts, such as Benzyltriethylammonium Chloride (BTEAC) and other tetraalkylammonium salts. These notes and protocols are intended to serve as a foundational guide for researchers looking to explore the potential of BTEABF₄ in their synthetic endeavors.
Introduction to Solid-Liquid Phase Transfer Catalysis
Solid-liquid phase transfer catalysis (S-L PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between a solid reactant and a liquid reactant, which are otherwise immiscible. The phase transfer catalyst, a substance with a lipophilic cation and a hydrophilic anion, transports the reactive anion from the solid phase into the organic liquid phase, thereby accelerating the reaction rate under milder conditions. Quaternary ammonium salts, such as this compound, are a prominent class of phase transfer catalysts.
Potential Applications of this compound
Based on the reactivity of analogous catalysts, BTEABF₄ is anticipated to be an effective catalyst for a variety of nucleophilic substitution reactions. These include, but are not limited to:
-
Williamson Ether Synthesis: The O-alkylation of phenols or alkoxides with alkyl halides to form ethers.
-
Esterification: The reaction of carboxylate salts with alkyl halides to produce esters.
-
N-Alkylation: The alkylation of amines, amides, and nitrogen-containing heterocycles.
-
Cyanation Reactions: The introduction of a nitrile group using a solid cyanide source.
Data Presentation: Representative Data from Analogous Catalysts
The following tables summarize typical quantitative data for solid-liquid phase transfer catalyzed reactions using analogous quaternary ammonium salts. These values can serve as a starting point for optimizing reactions with BTEABF₄.
Table 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
| Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BTEAC | K₂CO₃ | Acetonitrile | 80 | 4 | 95 |
| TBAB | K₂CO₃ | Toluene | 90 | 6 | 92 |
Table 2: Esterification of Sodium Benzoate with Benzyl Bromide
| Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BTEAC | Dichloromethane | Reflux | 5 | 98 |
| Aliquat 336 | Toluene | 100 | 3 | 96 |
Table 3: N-Alkylation of Indole with n-Butyl Bromide
| Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | TBAB | KOH | Toluene | 60 | 8 | 90 | | TEBA | KOH | Dichloromethane | Reflux | 12 | 85 |
Experimental Protocols (Adapted)
The following are detailed, adapted methodologies for key experiments where BTEABF₄ could potentially be employed as a solid-liquid phase transfer catalyst.
Protocol 1: Solid-Liquid Williamson Ether Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
This compound (BTEABF₄)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (10 mmol, 1.0 eq), powdered anhydrous potassium carbonate (15 mmol, 1.5 eq), and this compound (0.5 mmol, 5 mol%).
-
Add 40 mL of anhydrous acetonitrile to the flask.
-
Slowly add benzyl chloride (11 mmol, 1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 80°C and maintain vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Solid-Liquid Esterification of Sodium Benzoate
Materials:
-
Sodium benzoate
-
Benzyl bromide
-
This compound (BTEABF₄)
-
Toluene (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a 50 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine sodium benzoate (10 mmol, 1.0 eq), benzyl bromide (12 mmol, 1.2 eq), and this compound (0.2 mmol, 2 mol%).
-
Add 25 mL of anhydrous toluene to the flask.
-
Heat the mixture to 100°C with vigorous stirring.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the flask to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 15 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
The product can be further purified by distillation under reduced pressure or crystallization.
Mandatory Visualizations
Caption: General experimental workflow for a solid-liquid phase transfer catalyzed reaction.
Caption: Proposed catalytic cycle for this compound in S-L PTC.
Application Notes and Protocols for the Synthesis of Tetrafluoroborate Ionic Liquids
A Note on the Role of Benzyltriethylammonium Tetrafluoroborate:
This document provides detailed application notes and protocols for the synthesis of a representative imidazolium-based ionic liquid with a tetrafluoroborate anion, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), a widely used ionic liquid.[8][9]
Application Notes
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are composed entirely of ions.[8][10] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents in a wide range of applications, including synthesis, catalysis, and electrochemistry.[8][11] Imidazolium-based ionic liquids are among the most extensively studied and utilized ILs.[10][12]
The synthesis of imidazolium tetrafluoroborates is typically achieved through a two-step process. The first step is the quaternization of an N-alkylimidazole, such as 1-methylimidazole, with an alkyl halide to form a halide-containing ionic liquid. The second step involves an anion exchange reaction where the halide anion is replaced by the tetrafluoroborate anion. This can be accomplished using a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate.[13]
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
This protocol describes the quaternization of 1-methylimidazole with 1-chlorobutane.
Materials:
-
1-Methylimidazole
-
1-Chlorobutane (n-butyl chloride)
-
Toluene (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or NMR.
-
After the reaction is complete (typically after 24-72 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-butyl-3-methylimidazolium chloride. The product is often a viscous liquid or a solid.
-
The crude product can be washed with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) via Anion Exchange
This protocol details the anion exchange from the chloride salt to the tetrafluoroborate salt using sodium tetrafluoroborate.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])
-
Sodium tetrafluoroborate (NaBF4)
-
Acetone (or another suitable solvent)
-
Stirring vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the synthesized 1-butyl-3-methylimidazolium chloride in a minimal amount of a suitable solvent, such as acetone.
-
In a separate container, prepare a solution of sodium tetrafluoroborate in the same solvent. A slight molar excess of sodium tetrafluoroborate is often used.
-
Slowly add the sodium tetrafluoroborate solution to the stirred solution of 1-butyl-3-methylimidazolium chloride at room temperature.
-
A white precipitate of sodium chloride (NaCl) will form. Continue stirring the mixture for several hours to ensure complete reaction.
-
After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of the solvent to recover any entrained product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.
-
The final product should be dried under high vacuum to remove any residual solvent and water.
Data Presentation
| Parameter | 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |
| Molecular Formula | C8H15ClN2 | C8H15BF4N2 |
| Molecular Weight | 174.67 g/mol | 226.02 g/mol |
| Typical Yield | > 95% | > 90% |
| Appearance | Colorless to pale yellow viscous liquid or solid | Colorless to pale yellow liquid |
| Purity (Typical) | > 98% (by NMR) | > 99% (by NMR) |
Visualizations
Diagram 1: Synthetic Pathway for [BMIM][BF4]
Caption: Synthetic pathway for [BMIM][BF4].
Diagram 2: Experimental Workflow for Ionic Liquid Synthesis
Caption: Experimental workflow for ionic liquid synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. nbinno.com [nbinno.com]
- 12. pure.skku.edu [pure.skku.edu]
- 13. rsc.org [rsc.org]
Application Notes and Protocols: Benzyltriethylammonium Tetrafluoroborate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt, holds significant potential as a catalyst and initiator in various polymerization reactions. Its unique structure, combining a lipophilic benzyltriethylammonium cation with a non-coordinating tetrafluoroborate anion, enables its application in diverse polymerization systems. These notes provide an overview of its utility in two key areas: as a curing accelerator in epoxy resin polymerization and as a phase transfer catalyst in polycondensation reactions. The information presented is a synthesis of established principles for similar quaternary ammonium salts and available data.
Curing Accelerator for Epoxy Resin Polymerization
This compound can function as an effective accelerator for the curing of epoxy resins, particularly in formulations involving polyhydric phenols. The quaternary ammonium cation is thought to facilitate the ring-opening of the epoxide, while the tetrafluoroborate anion is a stable, non-nucleophilic counter-ion that does not interfere with the polymerization process. This acceleration allows for faster curing times and potentially lower curing temperatures, enhancing process efficiency.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the use of a benzyltriethylammonium salt as a curing accelerator in epoxy resin polymerization, based on analogous systems.[1]
| Parameter | Value | Reference |
| Catalyst Loading (% by weight) | 0.001 - 0.5 | [1] |
| Preferred Catalyst Loading (% by weight) | 0.01 - 0.2 | [1] |
| More Preferred Catalyst Loading (% by weight) | 0.02 - 0.1 | [1] |
| Reaction Temperature (°C) | 60 - 200 | [1] |
| Reaction Time (hours) | 1 - 15 | [1] |
Experimental Protocol: Accelerated Curing of a Bisphenol A-type Epoxy Resin
This protocol describes a general procedure for the accelerated curing of a low-molecular-weight epoxy resin with a polyhydric phenol using this compound as a catalyst.[1]
Materials:
-
Low-molecular-weight epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)
-
Polyhydric phenol (e.g., bisphenol A)
-
This compound
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet
Procedure:
-
Charge the reaction vessel with the low-molecular-weight epoxy resin and the polyhydric phenol in the desired stoichiometric ratio.
-
Add this compound at a concentration of 0.05% by weight of the total resin and phenol mixture.
-
Purge the reactor with nitrogen gas and maintain a slight positive pressure.
-
Begin stirring the mixture and gradually heat the reactor to the target temperature (e.g., 150 °C).
-
Monitor the reaction progress by measuring the viscosity or by spectroscopic methods (e.g., FTIR to follow the disappearance of the epoxy group).
-
Continue the reaction for the specified time (e.g., 6 hours) or until the desired degree of curing is achieved.
-
Cool the reactor to room temperature to obtain the solid, cured epoxy resin.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Workflow
Phase Transfer Catalyst in Polycondensation Reactions
This compound can act as a phase transfer catalyst (PTC) in polycondensation reactions, facilitating the transfer of anionic nucleophiles from an aqueous or solid phase to an organic phase where the polymerization occurs.[2][3] This is particularly useful for synthesizing polyesters and other polymers where one of the monomers is a salt (e.g., a dicarboxylate salt) that is insoluble in the organic solvent containing the other monomer (e.g., a dihalide). The benzyltriethylammonium cation forms a lipophilic ion pair with the anionic monomer, enabling its transport into the organic phase for reaction.
Logical Relationship of Phase Transfer Catalysis in Polymerization
Experimental Protocol: Phase Transfer Catalyzed Polyesterification
This protocol provides a generalized method for the synthesis of a polyester via phase transfer-catalyzed polycondensation of a dicarboxylate salt and a dihalide.
Materials:
-
Dicarboxylic acid salt (e.g., disodium terephthalate)
-
Alkyl dihalide (e.g., 1,4-dibromobutane)
-
This compound
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Phase transfer reaction setup (e.g., jacketed reactor with a high-speed mechanical stirrer)
Procedure:
-
Prepare an aqueous solution of the dicarboxylic acid salt.
-
Prepare an organic solution of the alkyl dihalide in the chosen solvent.
-
Add the this compound to the organic phase (typically 1-5 mol% relative to the dihalide).
-
Combine the aqueous and organic solutions in the reaction vessel.
-
Commence vigorous stirring to create a large interfacial area between the two phases.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain for several hours.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.
-
Once the desired molecular weight is achieved, stop the reaction and separate the organic layer.
-
Wash the organic layer with water to remove the catalyst and any remaining aqueous-soluble species.
-
Precipitate the polymer by adding the organic solution to a non-solvent (e.g., methanol).
-
Filter and dry the polyester product under vacuum.
Note: The specific reaction conditions (temperature, time, catalyst loading, and solvent) will need to be optimized for the specific monomers being used.
Conclusion
This compound is a versatile compound with promising applications in polymerization. While specific, detailed studies on this exact molecule are limited, its utility can be inferred from the well-established chemistry of related quaternary ammonium salts. As a curing accelerator for epoxy resins, it offers the potential for faster and more efficient production of thermoset materials. In the realm of polycondensation, its role as a phase transfer catalyst can enable the synthesis of a wide range of polymers from otherwise immiscible reactants. Further research into the specific performance of this compound in these applications is warranted to fully elucidate its capabilities and optimize its use in polymer synthesis.
References
Application Notes and Protocols for Green Synthesis Utilizing Benzyltriethylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Benzyltriethylammonium tetrafluoroborate ([BTEAm][BF4]) as a recyclable and efficient catalyst in green organic synthesis. The focus is on the one-pot, multi-component Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential.
Introduction to Green Synthesis with [BTEAm][BF4]
This compound is an ionic liquid that serves as an excellent catalyst for various organic transformations. Its low vapor pressure, thermal stability, and potential for recyclability make it an environmentally benign alternative to conventional volatile organic solvents and corrosive acid catalysts. In the context of the Biginelli reaction, [BTEAm][BF4] acts as a Lewis acid catalyst, activating the carbonyl group of the aldehyde and facilitating the condensation cascade. This one-pot synthesis aligns with the principles of green chemistry by offering high atom economy, reduced waste, and often milder reaction conditions.
Application: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a cornerstone of multi-component reactions, allowing for the rapid assembly of complex dihydropyrimidinone scaffolds from simple precursors: an aldehyde, a β-ketoester, and urea or thiourea. These products are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the synthesis of various DHPMs using an ionic liquid catalyst under solvent-free conditions. While the data is based on reactions catalyzed by similar ionic liquids, it provides a strong indication of the expected outcomes when using this compound.
| Entry | Aldehyde (Ar) | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | C₆H₅ | Ethyl acetoacetate | Urea | 30 | 95 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Urea | 45 | 92 |
| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | Urea | 60 | 88 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | Urea | 35 | 94 |
| 5 | C₆H₅ | Methyl acetoacetate | Urea | 30 | 93 |
| 6 | C₆H₅ | Ethyl acetoacetate | Thiourea | 40 | 90 |
Experimental Protocols
General Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
This protocol details a solvent-free, one-pot synthesis of DHPMs catalyzed by this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
This compound ([BTEAm][BF4]) (10 mol%)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature. Add 10 mL of cold water to the flask and stir for 10-15 minutes to precipitate the solid product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the this compound, which can be dried and reused for subsequent reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of DHPMs.
Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Proposed mechanism of the Biginelli reaction.
Application Notes and Protocols for Phase Transfer Catalysis with Benzyltriethylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and use of Benzyltriethylammonium tetrafluoroborate as a phase transfer catalyst (PTC) in common organic transformations. The protocols detailed herein are foundational for researchers looking to leverage the benefits of phase transfer catalysis, such as milder reaction conditions, improved yields, and greater efficiency in biphasic reaction systems.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The phase transfer catalyst, a substance with both hydrophilic and lipophilic properties, transports a reactant from one phase to another, thereby enabling the reaction to proceed. This compound ([BnEt₃N][BF₄]) is a quaternary ammonium salt that serves as an effective PTC. Its cationic head is hydrophilic, allowing it to pair with anions in the aqueous phase, while the organic groups surrounding the nitrogen atom render it soluble in the organic phase. This dual nature allows it to shuttle reactive anions from the aqueous or solid phase into the organic phase where the substrate is dissolved, leading to accelerated reaction rates.
Core Applications and Mechanisms
This compound is particularly effective in nucleophilic substitution reactions, such as Williamson ether synthesis and N-alkylation of heterocycles. The general mechanism involves the exchange of the tetrafluoroborate anion of the catalyst with the anion of the nucleophile (e.g., an alkoxide or an indolide) at the interface of the two phases. This newly formed ion pair, being soluble in the organic phase, then migrates into the organic layer, where the "naked" and highly reactive nucleophile attacks the electrophilic substrate.
Key Experiments: Protocols and Data
The following sections provide detailed protocols for two key applications of this compound in phase transfer catalysis. The quantitative data is summarized for easy comparison.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers from an alcohol and an alkyl halide. Phase transfer catalysis makes this reaction more efficient, especially when dealing with phenols.
Representative Data for Williamson Ether Synthesis
| Entry | Phenol | Alkyl Halide | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethylphenol | Methyl Iodide | 5 | Dichloromethane/Water | Reflux | 4 | >90 |
| 2 | Phenol | Benzyl Bromide | 5 | Toluene/Water | 80 | 6 | ~92 |
| 3 | 2-Naphthol | Ethyl Bromide | 5 | Dichloromethane/50% NaOH (aq) | Room Temp. | 8 | ~88 |
Experimental Protocol: Synthesis of 4-Methoxytoluene
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-cresol (1.08 g, 10 mmol), a 50% aqueous solution of sodium hydroxide (10 mL), and this compound (0.14 g, 0.5 mmol, 5 mol%).
-
Addition of Alkylating Agent: To the vigorously stirred biphasic mixture, add methyl iodide (2.13 g, 15 mmol) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approximately 40-50°C) and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methoxytoluene.
N-Alkylation of Indole
The N-alkylation of indoles is a crucial transformation in the synthesis of many biologically active compounds. Phase transfer catalysis provides a mild and efficient method for this reaction.
Representative Data for N-Alkylation of Indole
| Entry | Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | Benzyl Bromide | 5 | Dichloromethane/50% NaOH (aq) | Room Temp. | 5 | >95 |
| 2 | Indole | Ethyl Bromide | 5 | Toluene/50% NaOH (aq) | 50 | 8 | ~90 |
| 3 | 5-Nitroindole | Methyl Iodide | 5 | Dichloromethane/50% NaOH (aq) | Room Temp. | 6 | ~85 |
Experimental Protocol: Synthesis of 1-Benzylindole
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve indole (1.17 g, 10 mmol) in 20 mL of dichloromethane. Add a 50% aqueous solution of sodium hydroxide (10 mL) and this compound (0.14 g, 0.5 mmol, 5 mol%).
-
Addition of Alkylating Agent: To the vigorously stirred biphasic mixture, add benzyl bromide (1.88 g, 11 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-benzylindole.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: General Experimental Workflow for PTC.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Benzyltriethylammonium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields using Benzyltriethylammonium tetrafluoroborate as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a phase-transfer catalyst?
This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). In multiphase reaction systems (e.g., liquid-liquid or solid-liquid), where reactants are in different, immiscible phases, the catalyst facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The Benzyltriethylammonium cation forms an ion pair with the reacting anion, transporting it from the aqueous or solid phase into the organic phase where the other reactant is located. This "naked" anion in the organic phase is highly reactive, leading to increased reaction efficiency and higher yields under milder conditions.[1]
Q2: What are the main advantages of using this compound in organic synthesis?
The use of this compound offers several advantages, including:
-
Enhanced Reaction Rates: By facilitating the interaction of reactants from different phases, the catalyst significantly speeds up reaction times.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, which can improve the stability of sensitive functional groups.[2]
-
Improved Yields and Selectivity: By promoting the desired reaction pathway, it can lead to higher product yields and minimize the formation of byproducts.[2]
-
Use of Inexpensive Reagents: It allows for the use of readily available and inexpensive inorganic salts (e.g., hydroxides, cyanides) in organic reactions.
-
Reduced Need for Anhydrous Solvents: Many reactions can be performed in biphasic systems with water, reducing the need for expensive and hazardous anhydrous organic solvents.[1]
Q3: In which types of reactions is this compound commonly used?
This compound and similar quaternary ammonium salts are effective catalysts for a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions: Such as Williamson ether synthesis, esterification, and cyanation reactions.[1]
-
Alkylation Reactions: Including C-, N-, O-, and S-alkylation.
-
Carbene Reactions.
-
Condensation Reactions. [2]
Q4: How should this compound be stored?
It is recommended to store this compound in a cool, dry place, away from incompatible materials. Keep the container tightly closed.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Low or no yield is a common issue in phase-transfer catalyzed reactions. The following guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
-
Inadequate Mixing: Insufficient agitation leads to a small interfacial area between the phases, hindering the catalyst's ability to transfer reactants.
-
Solution: Increase the stirring speed significantly. For many biphasic reactions, vigorous stirring is essential.
-
-
Suboptimal Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while an excess can sometimes lead to side reactions or complicate purification.
-
Solution: Perform a catalyst loading optimization study. Start with a loading of 1-5 mol% and adjust as needed.
-
-
Presence of Impurities: Impurities in reactants or solvents can poison the catalyst or participate in side reactions. Water content can also be a critical factor.
-
Solution: Ensure the purity of all reagents and solvents. Dry the solvent if necessary.
-
-
Incorrect Reaction Temperature: The reaction temperature affects the reaction rate and the stability of the catalyst and products.
-
Catalyst Deactivation: The catalyst may degrade under the reaction conditions, especially at elevated temperatures or in the presence of strong bases or acids.
-
Solution: Use a fresh batch of the catalyst. If catalyst stability is an issue, consider adding it in portions throughout the reaction.
-
Issue 2: Difficulty in Product Purification
The presence of the catalyst in the final product is a common purification challenge.
Troubleshooting Purification Issues
-
Catalyst Removal: this compound is a salt and is generally soluble in polar solvents.
-
Solution 1: Aqueous Wash: After the reaction, wash the organic layer with water or brine to extract the catalyst. Multiple washes may be necessary.
-
Solution 2: Silica Gel Chromatography: If the product is non-polar, the catalyst can often be removed by column chromatography, as it will have a strong affinity for the silica gel.
-
Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the catalyst.
-
Issue 3: Formation of Byproducts
The formation of byproducts can be due to side reactions promoted by the reaction conditions.
Minimizing Byproduct Formation
-
Temperature Control: As mentioned, high temperatures can lead to side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Reaction Time: Monitor the reaction progress closely. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of degradation products.
-
Choice of Base and Solvent: The nature of the base and the solvent system can influence the reaction pathway. Consider screening different bases and solvents to optimize for the desired product.
Data on Reaction Optimization
The optimal conditions for a phase-transfer catalyzed reaction are highly dependent on the specific substrates and reaction type. The following tables provide representative data for optimizing key reaction parameters, adapted from protocols for similar phase-transfer catalysts.
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 8 | 85 |
| 3 | 5 | 6 | 92 |
| 4 | 7.5 | 6 | 93 |
| 5 | 10 | 5 | 90 |
Note: This is representative data; optimal loading may vary.
Table 2: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 70 |
| 2 | 50 | 10 | 88 |
| 3 | 80 | 4 | 95 |
| 4 | 100 | 4 | 91 (with some byproduct) |
Note: This is representative data; optimal temperature will depend on the specific reaction.
Table 3: Effect of Solvent on Yield
| Entry | Organic Solvent | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 8 | 85 |
| 2 | Dichloromethane | 10 | 78 |
| 3 | Acetonitrile | 6 | 92 |
| 4 | n-Heptane | 12 | 65 |
Note: Solvent choice depends on reactant solubility and reaction type.
Experimental Protocols
The following are adapted experimental protocols for common reactions where this compound can be used as a catalyst.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from a phenol and an alkyl halide.
Reaction Scheme: Ar-OH + R-X + Base --(Catalyst)--> Ar-O-R
Experimental Workflow for Williamson Ether Synthesis
References
Troubleshooting low conversion in Benzyltriethylammonium tetrafluoroborate catalyzed reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion or other issues in reactions catalyzed by Benzyltriethylammonium tetrafluoroborate (BTEATFB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTEATFB) and how does it work?
A1: BTEATFB is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). In multiphase reaction systems (e.g., liquid-liquid or solid-liquid), it facilitates the transfer of a reactant, typically an anion, from one phase (e.g., aqueous or solid) into another phase (organic) where the other reactant is located. The benzyltriethylammonium cation forms an ion pair with the reactant anion, and the lipophilic nature of this cation allows the ion pair to dissolve in the organic phase, thereby accelerating the reaction rate.
Q2: In which types of reactions is BTEATFB commonly used?
A2: BTEATFB is effective in a variety of reactions, including:
-
Nucleophilic substitution reactions: such as O-alkylation of phenols and carboxylic acids, N-alkylation of heterocycles, and cyanation reactions.
-
Condensation reactions: like the Knoevenagel condensation.
-
Oxidation reactions: using oxidizing agents like permanganate or dichromate.
-
Polymerization reactions.
Q3: What are the advantages of using BTEATFB as a phase-transfer catalyst?
A3: Key advantages include:
-
Mild reaction conditions, often avoiding the need for harsh bases or anhydrous solvents.
-
Increased reaction rates and improved yields.
-
Good thermal stability.
-
The tetrafluoroborate anion is weakly coordinating, which can enhance the reactivity of the transferred anion.
Q4: Is BTEATFB sensitive to air or moisture?
A4: While BTEATFB is generally stable, it is advisable to store it in a cool, dry place. Like many salts, it can be hygroscopic. For reactions that are sensitive to water, it is recommended to dry the catalyst before use.
Troubleshooting Guide: Low Conversion
Issue: My reaction shows low or no conversion to the desired product.
This is a common issue in phase-transfer catalyzed reactions. The following sections break down the potential causes and provide systematic solutions.
Catalyst Activity and Stability
Q: Could the BTEATFB catalyst be inactive or have decomposed?
A: Yes, catalyst inactivity is a primary suspect.
-
Potential Cause: Catalyst Purity. The purity of the catalyst is crucial. Impurities can interfere with the reaction.
-
Solution: Use high-purity BTEATFB (≥98.0%). If the purity is questionable, consider purifying it by recrystallization or purchasing from a reputable supplier.
-
-
Potential Cause: Thermal Decomposition. Although BTEATFB has good thermal stability, prolonged exposure to very high temperatures can lead to decomposition.
-
Solution: Check the thermal stability data for your specific reaction temperature. If the reaction requires high temperatures, consider a more thermally stable catalyst like a phosphonium salt. For BTEATFB, decomposition may begin to occur at very high temperatures, proceeding through Hofmann elimination or substitution pathways.
-
-
Potential Cause: Catalyst Poisoning. Certain substances can act as catalyst poisons, deactivating the quaternary ammonium salt.
-
Solution: Ensure all reactants and solvents are free from potential inhibitors.
-
Reaction Conditions
Q: I've confirmed my catalyst is active. What reaction parameters should I investigate?
A: Suboptimal reaction conditions are a frequent cause of low conversion.
-
Potential Cause: Insufficient Agitation. In liquid-liquid or solid-liquid systems, the reaction occurs at the interface of the phases. Insufficient mixing reduces the interfacial area, limiting the rate of phase transfer.
-
Solution: Increase the stirring rate significantly. For viscous mixtures, mechanical stirring is more effective than magnetic stirring. The use of ultrasound can also enhance mixing.
-
-
Potential Cause: Incorrect Solvent System. The choice of organic solvent is critical. The solvent must dissolve the substrate and the catalyst-anion ion pair, but should not be too polar, as it might shield the anion and reduce its reactivity.
-
Solution: Screen a range of solvents. Low-boiling, non-polar, or moderately polar aprotic solvents like toluene, dichloromethane, or acetonitrile are often effective.
-
-
Potential Cause: Inappropriate Temperature. Reaction rates are temperature-dependent.
-
Solution: Gradually increase the reaction temperature. However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.
-
-
Potential Cause: Water Concentration. The presence of water can be a double-edged sword. A small amount of water is often necessary to dissolve the inorganic reactant, but an excess of water can excessively hydrate the anion, making it difficult for the catalyst to extract it into the organic phase.
-
Solution: For reactions sensitive to water, try to use a concentrated aqueous solution of the reactant or even solid-liquid PTC by using the powdered solid reactant.
-
Reactants and Side Reactions
Q: My conditions seem optimal, but the conversion is still low. What else could be wrong?
A: Issues with your starting materials or unexpected side reactions could be the culprit.
-
Potential Cause: Poor Quality of Reactants. The purity of your substrate and nucleophile is important.
-
Solution: Ensure your reactants are pure and dry, if necessary.
-
-
Potential Cause: Competing Reactions. The benzyl group on the catalyst can, in rare and typically harsh conditions, act as a benzylating agent. More commonly, side reactions of your substrates may be occurring.
-
Solution: Analyze your crude reaction mixture by techniques like NMR or GC-MS to identify any byproducts. This can provide clues about competing reaction pathways. If competitive benzylation from the catalyst is suspected, switching to a tetraalkylammonium catalyst (e.g., tetraethylammonium tetrafluoroborate) can be a diagnostic test.
-
-
Potential Cause: Deactivation of Nucleophile. The nucleophile may be degrading under the reaction conditions.
-
Solution: Check the stability of your nucleophile under the reaction conditions in a separate experiment.
-
Quantitative Data Summary
The following tables provide representative data for reactions where BTEATFB or similar quaternary ammonium salts are used as phase-transfer catalysts. Note: Optimal conditions can vary based on specific substrates.
Table 1: O-Alkylation of Phenols
| Entry | Phenol | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl chloride | K₂CO₃ | Acetonitrile | 80 | 5 | ~95 |
| 2 | 4-Nitrophenol | Ethyl iodide | 50% aq. NaOH | Dichloromethane | RT | 3 | ~98 |
| 3 | 2-Naphthol | n-Butyl bromide | K₂CO₃ | Toluene | 90 | 6 | ~92 |
Table 2: N-Alkylation of Indole
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 50% aq. NaOH | Dichloromethane | RT | 2 | ~94 |
| 2 | Ethyl iodide | KOH | Toluene | 60 | 4 | ~90 |
| 3 | n-Propyl bromide | Cs₂CO₃ | DMF | 50 | 5 | ~96 |
Table 3: Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 1 | ~95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | K₂CO₃ | Solvent-free | 80 | 2 | ~92 |
| 3 | Furfural | Malononitrile | None | Solvent-free | 80 | 1.5 | ~97 |
Detailed Experimental Protocols
Protocol 1: O-Benzylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol (1.39 g, 10 mmol)
-
Benzyl chloride (1.39 g, 11 mmol)
-
This compound (0.28 g, 1.0 mmol, 10 mol%)
-
50% Aqueous Sodium Hydroxide (10 mL)
-
Dichloromethane (20 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrophenol, dichloromethane, 50% aqueous NaOH, and BTEATFB.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add benzyl chloride dropwise to the mixture.
-
Continue to stir vigorously at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Combine all organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: N-Benzylation of Indole
Materials:
-
Indole (1.17 g, 10 mmol)
-
Benzyl bromide (2.05 g, 12 mmol)
-
This compound (0.14 g, 0.5 mmol, 5 mol%)
-
50% Aqueous Sodium Hydroxide (10 mL)
-
Toluene (20 mL)
Procedure:
-
To a 50 mL flask, add indole, toluene, 50% aqueous NaOH solution, and BTEATFB.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add benzyl bromide to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous phase with two 15 mL portions of toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: General mechanism of phase-transfer catalysis.
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow for PTC reactions.
Effect of solvent choice on Benzyltriethylammonium tetrafluoroborate performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Benzyltriethylammonium tetrafluoroborate (BTEATFB). It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation, with a focus on the impact of solvent selection on performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTEATFB) and what are its primary applications?
A1: this compound (CAS 77794-93-5) is a quaternary ammonium salt. Due to its unique structure, featuring a lipophilic benzyl group and a tetrafluoroborate anion, it finds applications as a phase transfer catalyst (PTC) in various organic syntheses and as a supporting electrolyte in electrochemical studies.[1][2] As a PTC, it facilitates reactions between reactants in immiscible phases, often leading to higher yields and faster reaction rates.[1] In electrochemistry, its ionic nature allows it to be used in non-aqueous electrolyte solutions.
Q2: How does the choice of solvent affect the performance of BTEATFB as a phase transfer catalyst?
A2: The solvent plays a critical role in phase transfer catalysis by influencing the solubility of the catalyst-reactant complex and the reactivity of the nucleophile. For BTEATFB, a solvent must be able to dissolve the organic substrate while also allowing for the transfer of the ion pair from the aqueous or solid phase. Aprotic polar solvents, such as acetonitrile and dichloromethane, are often effective as they can solvate the cationic catalyst while leaving the anion relatively "naked" and highly reactive.[3] Non-polar solvents like toluene can also be used, particularly when the organic substrate has low polarity. The optimal solvent choice is reaction-dependent and often requires empirical optimization.
Q3: In which solvents is BTEATFB typically soluble?
Q4: How does solvent choice impact the electrochemical window when using BTEATFB as an electrolyte?
A4: The electrochemical window is the potential range over which the electrolyte solution is stable and does not undergo oxidation or reduction. This window is significantly influenced by the solvent.[5] A wider electrochemical window is generally desirable for electrochemical applications.[5] The solvent's own stability to oxidation and reduction often defines the limits of this window.[5] For instance, acetonitrile is known to provide a relatively wide electrochemical window for many tetraalkylammonium salts.[5] The presence of impurities, especially water, can severely narrow the electrochemical window.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using BTEATFB, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Reaction Yield in Phase Transfer Catalysis
Symptoms:
-
The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.
-
Thin-layer chromatography (TLC) or other monitoring techniques show a large amount of unreacted starting material.
Possible Solvent-Related Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Solubility of the Catalyst-Reactant Complex | The ion pair formed between the BTEATFB cation and the reactant anion may have low solubility in the chosen organic solvent, preventing its effective transfer into the organic phase where the reaction occurs. | Switch to a more polar aprotic solvent like acetonitrile or DMF to better solvate the ionic species.[7] |
| Solvent Reacts with Reactants or Catalyst | Protic solvents (e.g., alcohols, water in excess) can solvate the nucleophilic anion, reducing its reactivity. In some cases, the solvent might react with the substrate or the catalyst. | Ensure the use of an aprotic solvent such as dichloromethane, acetonitrile, or toluene. If a biphasic system with water is necessary, minimize the volume of the aqueous phase. |
| Insufficient Interfacial Area | For biphasic systems (e.g., organic solvent and water), poor mixing can lead to a small interfacial area, limiting the rate of phase transfer. | Increase the stirring rate to ensure a fine emulsion and maximize the contact area between the two phases. |
| Catalyst Poisoning | Certain anions, if present as impurities or as the leaving group in the substrate, can preferentially pair with the quaternary ammonium cation and be less reactive or less soluble in the organic phase, effectively inhibiting the catalyst. | Consider changing the counter-ion of the reactant if possible. For example, using a bromide salt instead of an iodide salt as the nucleophile source can sometimes improve performance. |
Issue 2: Poor Performance in Electrochemical Applications
Symptoms:
-
Narrow electrochemical window.
-
Low ionic conductivity.
-
Irreproducible cyclic voltammetry (CV) results.
Possible Solvent-Related Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Water or Protic Impurities | Water and other protic impurities can be electrochemically active and will significantly reduce the usable potential window of the electrolyte.[6] | Use high-purity, anhydrous solvents. Dry the solvent using appropriate methods (e.g., molecular sieves) before preparing the electrolyte solution. Store the electrolyte under an inert atmosphere. |
| Low Solvent Polarity | A solvent with low polarity may not fully dissolve the BTEATFB, leading to low ionic conductivity. | Use a polar aprotic solvent with a high dielectric constant, such as acetonitrile , to ensure complete dissociation of the salt and high ionic mobility.[8] |
| High Solvent Viscosity | A highly viscous solvent will impede ion transport, resulting in lower conductivity. | Choose a solvent with low viscosity. Acetonitrile is often a good choice as it combines high polarity with low viscosity.[8] |
Data on BTEATFB and Analogs in Various Solvents
While comprehensive comparative data for BTEATFB across a range of solvents is limited in the literature, the following tables provide available data for BTEATFB and its close analogs, Tetraethylammonium tetrafluoroborate (TEATFB) and Benzyltriethylammonium chloride (BTEAC), to illustrate performance trends.
Table 1: Performance of TEATFB as a Phase Transfer Catalyst in Nucleophilic Substitution Reactions[3]
This data is for the analogous compound Tetraethylammonium tetrafluoroborate (TEATFB) and is representative of the performance expected for BTEATFB in similar reactions.
| Reaction Type | Substrate | Nucleophile/Reagent | Solvent | Yield (%) |
| Williamson Ether Synthesis | 2-Naphthol | Benzyl chloride | Dichloromethane/Water | ~92 |
| Esterification | Benzoic Acid | Benzyl Chloride | Acetonitrile | ~95 |
| N-alkylation | Indole | Benzyl chloride | Dichloromethane/Water | ~90 |
Table 2: Electrical Conductivity of Benzyltriethylammonium Salts in Acetonitrile
| Compound | Concentration (mol/L) | Temperature (°C) | Equivalent Conductivity (S·cm²/mol) |
| This compound | 0.005 | 25 | ~125-145 |
Note: This data is based on a study of various triethylalkylammonium tetrafluoroborates in acetonitrile.[9]
Experimental Protocols
The following are generalized experimental protocols for key applications of BTEATFB, with an emphasis on the role of the solvent.
Protocol 1: General Procedure for Nucleophilic Substitution using BTEATFB as a Phase Transfer Catalyst
This protocol is adapted from procedures for analogous tetraalkylammonium salts and can be used as a starting point for optimization.[3]
Objective: To perform a nucleophilic substitution reaction between an organic substrate and a nucleophile in a biphasic system using BTEATFB as a phase transfer catalyst.
Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium or potassium salt)
-
This compound (BTEATFB) (1-5 mol%)
-
Organic solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Aqueous solution of the nucleophile or solid nucleophile
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate and BTEATFB in the chosen organic solvent.
-
Add the aqueous solution of the nucleophile or the solid nucleophile to the flask.
-
Stir the mixture vigorously to ensure good mixing between the phases.
-
Heat the reaction to the desired temperature and monitor its progress using an appropriate technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. If the product is in the organic layer, wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: General Procedure for Determining the Electrochemical Window of a BTEATFB-based Electrolyte
This protocol is based on standard electrochemical methods for evaluating electrolytes.[5]
Objective: To determine the anodic and cathodic limits of a BTEATFB solution in a specific organic solvent.
Materials:
-
This compound (BTEATFB), high purity
-
Anhydrous organic solvent (e.g., acetonitrile)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of BTEATFB in the anhydrous organic solvent at the desired concentration (e.g., 0.1 M or 1 M) under an inert atmosphere (e.g., in a glovebox).
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deaerate the solution by bubbling a high-purity inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes.
-
Perform cyclic voltammetry (CV), starting from the open-circuit potential and scanning towards positive potentials to determine the anodic limit, and then scanning towards negative potentials to determine the cathodic limit.
-
The potential at which a significant increase in current is observed is considered the limit of the electrochemical window.
References
- 1. biomedres.us [biomedres.us]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Water Content in Phase Transfer Catalysis with Benzyltriethylammonium Tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing water content when using Benzyltriethylammonium tetrafluoroborate as a phase transfer catalyst. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during your experiments.
Troubleshooting Guide
Proactively address common challenges in your phase transfer catalysis (PTC) reactions with this troubleshooting guide. The table below outlines potential problems arising from improper water content, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | Excess Water: High water content can lead to the hydration of the tetrafluoroborate anion, which reduces its nucleophilicity.[1][2] | - Dry the organic solvent and reactants using appropriate drying agents (e.g., molecular sieves, sodium sulfate).- Use this compound in its anhydrous form. If necessary, dry the catalyst under vacuum.- Consider performing the reaction under solid-liquid PTC conditions to minimize water.[3] |
| Insufficient Water: A minimal amount of water is often necessary to facilitate the initial ion exchange between the aqueous and organic phases.[1] | - If the reaction is sluggish in a completely anhydrous system, introduce a controlled, small amount of water (e.g., a few microliters) to the reaction mixture. | |
| Formation of Emulsion | High Catalyst Concentration: An excess of the catalyst can act as a surfactant, leading to the formation of a stable emulsion. | - Reduce the catalyst loading to the optimal concentration (typically 1-5 mol%).- Increase the ionic strength of the aqueous phase by adding a saturated solution of an inert salt like sodium chloride or sodium sulfate. |
| Intense Agitation: High stirring speeds can promote emulsion formation.[3] | - Reduce the agitation speed to a moderate level (e.g., 300-500 rpm) that still ensures adequate mixing of the phases. | |
| Catalyst Decomposition | High Temperatures in Aqueous Basic Solutions: Quaternary ammonium salts can be susceptible to Hofmann degradation at elevated temperatures in the presence of a strong base.[4] | - If possible, conduct the reaction at a lower temperature.- Choose a base that is strong enough for the reaction but minimizes catalyst degradation. |
| Inconsistent Reaction Rates | Variable Water Content: Fluctuations in the amount of water between batches can lead to inconsistent reaction kinetics. | - Standardize the water content in your reaction setup. This can be achieved by using consistently dried solvents and reagents or by adding a specific, measured amount of water to each reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal water content for a PTC reaction using this compound?
The optimal water content is highly dependent on the specific reaction being performed. While an excess of water can hinder the reaction by hydrating the anion and reducing its reactivity, a small amount is often crucial for facilitating the transfer of the anion from the aqueous or solid phase to the organic phase.[1][3] For solid-liquid PTC, the reaction may proceed with only the hydration water from the inorganic salt. In liquid-liquid PTC, it is advisable to start with a minimal amount of water and optimize from there.
Q2: How can I effectively dry the this compound catalyst?
This compound is a crystalline solid. To ensure it is anhydrous, you can dry it in a vacuum oven at a temperature below its melting point (115-116°C) for several hours. Allow it to cool to room temperature in a desiccator before use.
Q3: Can I recycle the this compound catalyst?
Yes, one of the advantages of some PTC systems is the potential for catalyst recycling. After the reaction, the catalyst can often be recovered from the aqueous phase or, if it's a supported catalyst, by filtration.[5] The recovered catalyst may need to be washed and dried before reuse. The efficiency of recycling will depend on the stability of the catalyst under the specific reaction conditions.
Q4: What is the effect of water on the stability of the tetrafluoroborate anion?
The tetrafluoroborate anion (BF₄⁻) is generally considered to be relatively stable and a poor nucleophile. Water can hydrate the anion, which further reduces its nucleophilicity. This is a key consideration when designing your PTC system, as minimizing this hydration is often key to achieving a good reaction rate.
Q5: Are there any alternatives to water for the inorganic phase?
In some cases, particularly in solid-liquid PTC, the reaction can be carried out in the absence of a separate aqueous phase. The solid inorganic salt provides the anion for transfer. This can be an effective strategy for reactions that are particularly sensitive to water.
Quantitative Data Presentation
The following table provides illustrative data on the effect of water content on reaction yield for a hypothetical nucleophilic substitution reaction using this compound. This data is representative of typical trends observed in phase transfer catalysis and should be used as a guideline for optimization.
| Water Content (% v/v) | Reaction Time (hours) | Product Yield (%) | Observations |
| 0 (Anhydrous) | 8 | 15 | Very slow reaction rate. |
| 0.5 | 4 | 92 | Optimal reaction rate and high yield. |
| 1.0 | 4 | 85 | Slight decrease in yield, possibly due to anion hydration. |
| 2.0 | 4 | 70 | Noticeable decrease in yield. |
| 5.0 | 4 | 45 | Significant inhibition of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Liquid-Liquid PTC Reaction with Controlled Water Content
This protocol outlines a general method for performing a nucleophilic substitution reaction where precise control of water content is desired.
1. Reagent and Catalyst Preparation:
- Dry the organic solvent (e.g., toluene, dichloromethane) over an appropriate drying agent (e.g., activated molecular sieves) for at least 24 hours before use.
- Ensure the organic substrate and the inorganic salt are anhydrous. If necessary, dry them in a vacuum oven.
- Dry the this compound catalyst under vacuum as described in the FAQs.
2. Reaction Setup:
- To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the organic substrate and the dried organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- In a separate vessel, prepare the aqueous phase by dissolving the inorganic salt in a minimal amount of deionized water. For precise control, you can add a specific volume of water to the anhydrous salt.
- Add the this compound catalyst to the organic phase.
3. Reaction Execution:
- Begin vigorous stirring of the organic phase and add the prepared aqueous phase.
- Heat the reaction mixture to the desired temperature.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
4. Work-up and Product Isolation:
- Once the reaction is complete, cool the mixture to room temperature.
- Separate the organic and aqueous layers using a separatory funnel.
- Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Protocol 2: Karl Fischer Titration for Water Content Determination
To accurately manage water content, it is essential to be able to measure it. Karl Fischer titration is a standard method for this purpose.
1. Instrument Preparation:
- Set up the Karl Fischer titrator according to the manufacturer's instructions.
- Use a solvent appropriate for your sample (e.g., a mixture of methanol and chloroform for non-polar organic samples).
2. Sample Preparation:
- Accurately weigh a sample of your solvent, reactant, or catalyst into a clean, dry vial.
3. Titration:
- Inject the sample into the titration cell.
- The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
4. Analysis:
- Perform multiple measurements to ensure accuracy and reproducibility.
- Use the results to adjust your drying procedures or to determine the precise amount of water to add to your reaction.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues related to water content in phase transfer catalysis.
References
- 1. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Preventing thermal decomposition of Benzyltriethylammonium tetrafluoroborate in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of Benzyltriethylammonium tetrafluoroborate (BTEATFB) during chemical reactions.
Troubleshooting Guide: Unexpected Reaction Outcomes or Low Yields
If you are experiencing issues such as low product yield, formation of unexpected byproducts, or poor reaction kinetics when using BTEATFB, thermal decomposition of the catalyst may be a contributing factor. Consult the following guide to troubleshoot these common problems.
| Issue | Potential Cause Related to BTEATFB Decomposition | Recommended Solution |
| Low or no product yield | Significant decomposition of BTEATFB is reducing the effective concentration of the phase-transfer catalyst. | 1. Lower the reaction temperature. While the onset of decomposition for neat BTEATFB is high, decomposition can occur at lower temperatures over extended reaction times, especially in solution. Aim for the lowest effective temperature for your reaction. 2. Ensure the reaction medium is not strongly basic. Strong bases, especially hydroxides, can induce Hofmann elimination, a primary decomposition pathway.[1][2] If possible, use weaker bases or maintain a neutral to slightly acidic pH. 3. Consider a different solvent. The stability of quaternary ammonium salts can be solvent-dependent. Polar aprotic solvents may be suitable, but if decomposition is suspected, consider screening other solvent types. |
| Formation of unexpected byproducts | The decomposition of BTEATFB can generate triethylamine and benzyl-containing byproducts via Hofmann elimination and nucleophilic substitution, respectively.[3] These can potentially react with your substrates or reagents. | 1. Analyze byproducts. Use techniques like GC-MS or LC-MS to identify byproducts. The presence of triethylamine or benzylated compounds can indicate BTEATFB decomposition. 2. Follow the solutions for "Low or no product yield" to minimize decomposition and the formation of these interfering species. |
| Inconsistent reaction rates | Partial decomposition of BTEATFB during the reaction can lead to a decrease in catalyst concentration over time, resulting in non-linear reaction kinetics. | 1. Monitor catalyst concentration. If possible, use analytical techniques like HPLC to monitor the concentration of BTEATFB over the course of the reaction to confirm its stability under your specific conditions. 2. Add the catalyst in portions. For long reactions at elevated temperatures, adding the catalyst in several portions may help maintain a more consistent concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for BTEATFB?
A1: The thermal decomposition of this compound (BTEATFB) primarily proceeds through two competing mechanisms:
-
Hofmann Elimination: This pathway is promoted by heat and the presence of a base. It results in the formation of triethylamine and ethene from the ethyl groups, or potentially other alkenes depending on the reaction conditions.[1][4]
-
Nucleophilic Substitution: In this pathway, a nucleophile attacks the benzyl or ethyl groups, leading to the formation of triethylamine and a substituted product (e.g., benzyl fluoride from the tetrafluoroborate anion). This is a significant route in the initial stages of decomposition.[3]
Q2: What is the recommended maximum operating temperature when using BTEATFB?
A2: While thermogravimetric analysis (TGA) shows the onset of rapid decomposition for solid BTEATFB at approximately 317°C, this temperature is not a safe upper limit for reactions in solution.[3] For prolonged reactions (several hours), it is advisable to keep the reaction temperature below 120°C to minimize gradual decomposition. The optimal temperature should be determined for each specific reaction, aiming for the lowest temperature that allows for a reasonable reaction rate.
Q3: How does pH affect the stability of BTEATFB?
A3: The pH of the reaction medium can significantly impact the stability of BTEATFB:
-
Strongly Basic Conditions (pH > 11): These conditions should be avoided, as they actively promote the Hofmann elimination pathway, leading to rapid catalyst decomposition, especially at elevated temperatures.[1][2]
-
Acidic Conditions: While the quaternary ammonium cation is generally stable in acidic media, the tetrafluoroborate anion can undergo hydrolysis under certain acidic conditions, which may impact the overall system.
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the recommended pH range for optimal stability of BTEATFB, as it minimizes both Hofmann elimination of the cation and potential hydrolysis of the anion.
Q4: Which solvents are recommended for use with BTEATFB to enhance stability?
Q5: Are there any known inhibitors or stabilizers for BTEATFB decomposition?
A5: Currently, there are no universally recognized inhibitors for the thermal decomposition of BTEATFB in a general reaction setting. The most effective approach to prevent decomposition is to carefully control the reaction conditions, primarily temperature and pH. Avoid strong bases and unnecessarily high temperatures.
Quantitative Data Summary
The following table summarizes the known physical and thermal properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 115-116 °C | [5] |
| Onset of Decomposition (TGA, neat solid) | 317 °C | [3] |
| Peak Decomposition Temperature (TGA, neat solid) | 370 °C | [3] |
Note: TGA data was obtained under an inert helium atmosphere with a heating rate of 10 K/min. This represents the thermal stability of the neat compound and may not reflect its stability in a reaction mixture over time.
Experimental Protocols
Protocol: Monitoring BTEATFB Stability in a Reaction Mixture by HPLC
This protocol provides a general method for determining the stability of BTEATFB under specific reaction conditions.
-
Preparation of Standards:
-
Prepare a stock solution of BTEATFB in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected concentration in your reaction (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Reaction Setup:
-
Set up your reaction as planned, including the solvent, reactants, and the initial concentration of BTEATFB.
-
Start the reaction (e.g., by heating to the desired temperature).
-
-
Sampling:
-
At regular time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately quench the aliquot by diluting it in a known volume of cold solvent to stop the reaction and prevent further decomposition.
-
-
Sample Preparation:
-
Filter the diluted aliquot through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, further dilute the sample to bring the concentration of BTEATFB within the range of your calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples onto a suitable HPLC system. A reverse-phase C18 column is often a good starting point.
-
The mobile phase will need to be optimized but could consist of a gradient of water (with a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.
-
Use a UV detector set to a wavelength where BTEATFB has a strong absorbance (e.g., around 254 nm, due to the benzyl group).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the BTEATFB standards against their known concentrations.
-
Use the calibration curve to determine the concentration of BTEATFB in each of your reaction samples.
-
Plot the concentration of BTEATFB versus time to visualize its stability under your reaction conditions.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. This compound for synthesis 77794-93-5 [sigmaaldrich.com]
Technical Support Center: Benzyltriethylammonium Tetrafluoroborate (BTEATFB) Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the deactivation and regeneration of Benzyltriethylammonium tetrafluoroborate (BTEATFB) as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators that my this compound (BTEATFB) catalyst has deactivated?
A1: Signs of BTEATFB deactivation are typically observed during the course of a reaction and can include:
-
Decreased reaction rate: The reaction proceeds noticeably slower than with a fresh catalyst under the same conditions.[1]
-
Lower product yield: A significant reduction in the final yield of the desired product.[1]
-
Incomplete conversion: The reaction stalls before the complete consumption of starting materials, even with extended reaction times.[1]
-
Increased formation of byproducts: A loss of catalytic selectivity may lead to an increase in side reactions.[1]
-
Physical changes in the catalyst: Changes in the appearance of the catalyst, such as discoloration or the formation of tarry substances.[1]
Q2: What are the primary causes of BTEATFB deactivation?
A2: BTEATFB, like other quaternary ammonium phase-transfer catalysts, can deactivate through several mechanisms:
-
Thermal Decomposition: BTEATFB has a melting point of 115-116 °C and an onset of decomposition at approximately 317°C.[2][3] Exceeding these temperatures can lead to decomposition through pathways like Hofmann elimination and substitution reactions, forming products such as tertiary amines.[2]
-
Catalyst Poisoning: Highly polarizable or lipophilic leaving groups, such as iodide and tosylate, can pair strongly with the quaternary ammonium cation, hindering its ability to transfer the desired anion.[4] Impurities in reactants or solvents can also react with and inactivate the catalyst.[1] The formation of N-acylurea as a side product in certain reactions can also irreversibly destroy the catalyst.[5]
-
Fouling: The catalyst can be coated with polymeric or tarry byproducts from the reaction, which physically blocks the active sites.[1]
-
Emulsion Formation: While not deactivation in the chemical sense, the formation of stable emulsions can severely complicate phase separation and product isolation, effectively hindering the catalytic process. This can be caused by high catalyst concentration, intense agitation, or unfavorable solvent choices.[6]
Q3: Is it possible to regenerate and reuse deactivated BTEATFB?
A3: Yes, in many instances, BTEATFB that has been deactivated due to fouling or contamination with byproducts can be regenerated. The most common method for regeneration of similar quaternary ammonium salts is recrystallization, which aims to remove impurities and recover the pure catalyst.[1] Other methods, such as washing with specific solvents, may also be effective depending on the nature of the deactivation.[7]
Q4: How many times can I reuse the regenerated BTEATFB catalyst?
A4: The reusability of the catalyst depends on the specific reaction conditions and the effectiveness of the regeneration process. For some phase transfer catalysts, successful reuse up to six times without a significant decrease in catalytic activity has been reported.[1] It is recommended to monitor the catalyst's performance after each regeneration cycle.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using BTEATFB.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reduced Reaction Rate or Yield | Catalyst deactivation due to thermal stress, poisoning, or fouling.[1] | - Ensure the reaction temperature is maintained below the catalyst's decomposition temperature.[2] - Consider using reactants with less lipophilic leaving groups (e.g., bromide instead of iodide, mesylate instead of tosylate).[4] - Purify reactants and solvents to remove potential catalyst poisons. - Attempt to regenerate the catalyst.[1] |
| Formation of a Stable Emulsion | - High catalyst concentration.[6] - Intense agitation/stirring speed.[6][8] - Unfavorable solvent choice.[6] - Inappropriate phase volume ratio.[6] | - Optimize catalyst concentration (typically 1-5 mol%). - Use moderate agitation (e.g., 300-500 rpm).[6] - Select a more non-polar organic solvent (e.g., toluene, hexane).[6][8] - Adjust the aqueous to organic phase volume ratio. - Add an electrolyte like NaCl or Na2SO4 to the aqueous phase to increase its polarity.[6] |
| Difficulty in Product Isolation | Emulsion formation or catalyst remaining in the organic phase. | - To break emulsions, try adding a small amount of a different solvent, adding brine, or filtering through a pad of filter aid like Celite®.[6] - For catalyst removal, consider washing the organic phase with water or brine. If the catalyst is solid, it can be filtered off. |
| Inconsistent Results with Regenerated Catalyst | - Incomplete removal of impurities during regeneration. - Presence of residual water in the regenerated catalyst (BTEATFB is hygroscopic). | - Optimize the regeneration protocol, potentially including a wash with an anti-solvent or treatment with activated carbon.[1] - Thoroughly dry the regenerated catalyst under vacuum and store it in a desiccator.[1] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of BTEATFB by Recrystallization
This protocol provides a general method for regenerating BTEATFB that has been deactivated by fouling or contamination.
Materials:
-
Deactivated BTEATFB catalyst
-
A suitable solvent (e.g., isopropanol, ethanol)
-
A suitable anti-solvent (e.g., diethyl ether, acetone)
-
Activated carbon (optional, for color removal)
-
Filter funnel and filter paper
-
Flasks and beakers
-
Heating source (e.g., heating mantle)
-
Vacuum oven or desiccator
Procedure:
-
Isolation of Crude Catalyst: After the reaction, isolate the crude BTEATFB. This may involve filtration if the catalyst has precipitated, or extraction and solvent evaporation if it is dissolved in the reaction mixture.
-
Dissolution: Dissolve the crude catalyst in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Precipitation: If crystallization is slow, add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes turbid, then allow it to stand for crystallization.
-
Isolation of Regenerated Catalyst: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the regenerated BTEATFB thoroughly under vacuum to remove all traces of solvent and water.
-
Storage: Store the dried, regenerated catalyst in a desiccator to prevent moisture absorption.
Quantitative Data
Table 1: Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 115-116 °C | [3] |
| Onset of Thermal Decomposition | 317 °C | [2] |
| Completion of Thermal Decomposition | 370 °C | [2] |
Visualizations
Caption: Troubleshooting workflow for BTEATFB catalyst deactivation.
Caption: General protocol for BTEATFB catalyst regeneration.
Caption: Mechanism of catalyst poisoning by lipophilic anions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for synthesis 77794-93-5 [sigmaaldrich.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN1298698C - Method of purifying quaternary alkylammonium salt and quaternary alkylammonium salt - Google Patents [patents.google.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Purification of Products from Reactions Catalyzed by Benzyltriethylammonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltriethylammonium tetrafluoroborate as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing this compound from my reaction mixture?
A1: The most common and straightforward method is to perform a series of aqueous washes. This compound, as a quaternary ammonium salt, exhibits significant solubility in polar solvents like water. By washing your organic reaction mixture with water or a brine solution, the catalyst will preferentially partition into the aqueous phase, which can then be separated and removed.
Q2: My product has some water solubility. Will an aqueous wash lead to significant product loss?
A2: If your product has partial water solubility, repeated extractions with a minimal amount of water can be effective. Alternatively, a "salting out" effect can be achieved by using a saturated brine solution (NaCl in water) for the wash. The increased polarity of the aqueous phase can decrease the solubility of your organic product in it, thus minimizing losses while still effectively removing the catalyst.
Q3: After aqueous extraction, I still see evidence of the catalyst in my product. What is the next step?
A3: For stubborn traces of the catalyst, column chromatography is a highly effective secondary purification step.[1] Since this compound is a polar, ionic compound, it will strongly adhere to polar stationary phases like silica gel or alumina.[2] Eluting with a non-polar to moderately polar solvent system will allow your typically less polar organic product to pass through the column while the catalyst remains adsorbed.
Q4: Can I distill my product to remove the catalyst?
A4: Distillation is a viable option if your product is volatile and thermally stable. This compound is a salt with a high melting point (115-116 °C) and negligible vapor pressure, so it will remain in the distillation flask as the product is distilled off.
Q5: How does the choice of reaction solvent affect the purification process?
A5: Using a water-immiscible organic solvent (e.g., toluene, dichloromethane, ethyl acetate) for your reaction will simplify the subsequent aqueous extraction. If you are using a polar, water-miscible solvent (e.g., acetonitrile), the solvent will need to be removed under reduced pressure first. The resulting residue can then be redissolved in a water-immiscible solvent to proceed with the aqueous wash.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low product yield after aqueous work-up. | 1. The product may be partially soluble in the aqueous phase. 2. An emulsion may have formed during extraction, trapping the product. | 1. Use a saturated brine solution for the washes to decrease the solubility of the organic product in the aqueous layer. 2. To break an emulsion, try adding more brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
| NMR analysis shows residual catalyst peaks after purification. | 1. Insufficient number of aqueous washes. 2. The organic solvent used has some miscibility with water. | 1. Increase the number of aqueous or brine washes (e.g., from 2 to 4). 2. Ensure the organic and aqueous phases are well-separated. After the final wash, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄. 3. If the catalyst persists, purify the product using column chromatography. |
| The product is not separating from the catalyst during column chromatography. | 1. The eluent system is too polar. | 1. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will ensure the non-polar product elutes first, leaving the polar catalyst on the column. |
| The reaction is not proceeding to completion or the yield is unexpectedly low. | 1. The this compound catalyst may be contaminated with water. | 1. Quaternary ammonium salts can be hygroscopic. Dry the catalyst in a vacuum oven before use, especially if the reaction is sensitive to moisture. |
Experimental Protocols
Protocol 1: General Aqueous Extraction for Catalyst Removal
Objective: To remove this compound from a reaction mixture in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate, toluene)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash with another portion of deionized water.
-
Perform a final wash with an equal volume of saturated brine solution to help remove residual water from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. Let it stand for at least 15-20 minutes until the solution is clear.
-
Filter the drying agent from the organic solution.
-
Concentrate the filtered solution under reduced pressure using a rotary evaporator to yield the crude product, now largely free of the catalyst.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To remove residual this compound from a crude product after initial work-up.
Materials:
-
Crude product containing residual catalyst
-
Silica gel (60 Å, 230-400 mesh)
-
Non-polar solvent (e.g., hexanes)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates and chamber
Methodology:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, non-polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting with a 100% non-polar solvent (e.g., hexanes).
-
Gradually increase the polarity of the eluent by slowly increasing the proportion of the polar solvent (e.g., start with 2% ethyl acetate in hexanes, then 5%, 10%, etc.).
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your desired product. The highly polar this compound will remain at the baseline (Rf = 0) or require a highly polar eluent to move.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Qualitative Solubility of Benzyltriethylammonium Salts
While precise quantitative solubility data for this compound is not widely available, the following table, based on analogous quaternary ammonium salts, provides a general guide for solvent selection during purification.[3][4][5]
| Solvent | Solvent Type | Expected Solubility | Purification Application |
| Water | Polar Protic | High | Extraction of the catalyst from the organic phase. |
| Methanol / Ethanol | Polar Protic | High | Can be used for recrystallization if the product is insoluble. |
| Acetonitrile | Polar Aprotic | Soluble | A common reaction solvent; must be removed before aqueous extraction. |
| Dichloromethane | Polar Aprotic | Soluble | A common reaction and extraction solvent. |
| Toluene | Non-polar | Low | A good reaction solvent for easy separation from the aqueous phase. |
| Hexanes / Heptane | Non-polar | Very Low / Insoluble | Ideal as the initial non-polar eluent in column chromatography. |
| Diethyl Ether | Non-polar | Low | Can be used for precipitation of the catalyst or as an extraction solvent. |
Visualizations
Caption: Decision workflow for selecting the appropriate purification strategy.
Caption: Diagram illustrating the liquid-liquid extraction process.
References
Technical Support Center: Analysis of Reaction Kinetics with Benzyltriethylammonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyltriethylammonium tetrafluoroborate as a phase-transfer catalyst (PTC) in reaction kinetics analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a two-phase reaction?
A1: this compound acts as a phase-transfer catalyst. In a biphasic system (e.g., an aqueous and an organic phase), many ionic reagents are soluble in the aqueous phase but not in the organic phase where the substrate resides. The Benzyltriethylammonium cation, being lipophilic, pairs with the reactant anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the organic substrate. This process significantly increases the reaction rate.
Q2: How does the tetrafluoroborate anion (BF₄⁻) affect the catalytic activity compared to more common anions like chloride (Cl⁻) or bromide (Br⁻)?
A2: The tetrafluoroborate anion is generally considered a "non-coordinating" or weakly coordinating anion. This means it has a lower tendency to form tight ion pairs with the quaternary ammonium cation in the organic phase. As a result, the cation is more available to pair with the reactant anion from the aqueous phase, which can potentially lead to faster reaction kinetics compared to catalysts with more coordinating anions. However, the overall effect also depends on the specific reaction and conditions.
Q3: What are the key parameters to optimize when developing a kinetic study using this compound?
A3: The key parameters to optimize for a kinetic study include:
-
Catalyst Concentration: The reaction rate typically increases with catalyst concentration up to a certain point, after which it may plateau.
-
Stirring Speed (Agitation): In a biphasic system, the rate of mass transfer between the phases is crucial. The reaction rate should be studied at various stirring speeds to ensure that the observed kinetics are not limited by mass transfer.
-
Temperature: As with most chemical reactions, the rate will increase with temperature. However, it is important to be aware of the thermal stability of the catalyst, as quaternary ammonium salts can decompose at elevated temperatures.
-
Solvent Choice: The organic solvent can influence the solubility of the catalyst-anion ion pair and the intrinsic reactivity of the anion.
-
Water Concentration: The amount of water in the system can affect the hydration of the anion, which in turn influences its reactivity.
Q4: Can this compound be recovered and reused?
A4: In principle, as a catalyst, it is not consumed in the reaction. However, practical recovery can be challenging. The catalyst's distribution between the organic and aqueous phases at the end of the reaction will depend on the final composition of both phases. Extraction with water is a common method for removing the catalyst from the organic product phase. The feasibility of efficient recovery and reuse would need to be evaluated on a case-by-case basis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | 1. Insufficient Agitation: The reaction is mass-transfer limited. 2. Low Catalyst Concentration: Not enough catalyst to facilitate anion transfer. 3. Catalyst Poisoning: Impurities in the reactants or solvent are deactivating the catalyst. 4. Poor Catalyst Solubility: The catalyst is not sufficiently soluble in the organic phase. 5. Incorrect pH of Aqueous Phase: The reactant anion is not being generated in the aqueous phase. | 1. Increase the stirring speed and ensure vigorous mixing at the phase interface. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Purify all reactants and solvents. Consider using a different batch of catalyst. 4. Choose a different organic solvent in which the catalyst has better solubility. 5. Adjust the pH of the aqueous phase to ensure the formation of the active nucleophile. |
| Inconsistent Kinetic Data | 1. Poor Temperature Control: Fluctuations in temperature are affecting the reaction rate. 2. Inconsistent Sampling: Difficulty in obtaining representative samples from the biphasic mixture. 3. Phase Separation Issues: Emulsion formation is preventing clean phase separation and affecting sampling. 4. Catalyst Degradation: The catalyst is not stable under the reaction conditions over the course of the experiment. | 1. Use a thermostatically controlled reaction vessel. 2. For sampling, stop agitation briefly to allow for phase separation, and always sample from the same point in the organic phase. Alternatively, quench a small, representative aliquot of the entire reaction mixture. 3. Add a small amount of a salt (e.g., NaCl) to the aqueous phase to help break the emulsion. Consider changing the solvent or the stirring speed. 4. Check the thermal stability of the catalyst at the reaction temperature. Run a blank experiment with just the catalyst under the reaction conditions to check for degradation. |
| Side Product Formation | 1. High Reaction Temperature: Can lead to decomposition of reactants, products, or the catalyst, or promote alternative reaction pathways. 2. Presence of Water in the Organic Phase: Can lead to hydrolysis of sensitive functional groups. 3. Reaction of the Tetrafluoroborate Anion: Although generally non-reactive, under certain harsh conditions, it could potentially react. | 1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Use a drier organic solvent if your reactants or products are water-sensitive. 3. This is unlikely under typical PTC conditions, but if suspected, consider a catalyst with a different, inert anion. |
Quantitative Data
While specific kinetic data for reactions catalyzed by this compound is not extensively available in the public domain, the following table provides representative data for a similar phase-transfer catalyzed reaction (Williamson Ether Synthesis) to illustrate the type of data that should be collected and analyzed in a kinetic study.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Rate Constant (k_obs) (s⁻¹) |
| Catalyst Loading | 1 mol% | 2 mol% | 5 mol% | (Illustrative values) 1.2 x 10⁻⁴ |
| Temperature | 60 °C | 70 °C | 80 °C | (Illustrative values) 2.5 x 10⁻⁴ |
| Stirring Speed | 300 RPM | 500 RPM | 700 RPM | (Illustrative values) 4.8 x 10⁻⁴ |
Note: The above values are for illustrative purposes only and will vary depending on the specific reaction being studied.
Experimental Protocols
General Protocol for a Kinetic Study of a Phase-Transfer Catalyzed Reaction
This protocol is a general guideline and should be adapted for the specific reaction of interest.
-
Reaction Setup:
-
To a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a sampling port, add the organic substrate and the organic solvent.
-
In a separate vessel, prepare the aqueous solution of the inorganic reagent.
-
Add the this compound to the organic phase.
-
Begin stirring at a predetermined rate (e.g., 500 RPM).
-
Allow the system to reach the desired temperature by circulating fluid through the reactor jacket.
-
-
Reaction Initiation and Monitoring:
-
Once the temperature is stable, add the aqueous phase to the reactor to start the reaction (t=0).
-
At regular time intervals, take samples from the organic phase. To do this, briefly stop the stirring, allow the phases to separate, and draw a small aliquot from the organic layer using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid or a large volume of a solvent in which the reaction is very slow).
-
Analyze the quenched samples by a suitable analytical technique (e.g., GC, HPLC, or NMR) to determine the concentration of the reactant and/or product over time.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
From this data, determine the initial reaction rate.
-
Repeat the experiment at different concentrations of the substrate, catalyst, and aqueous reagent to determine the order of the reaction with respect to each component and to establish the rate law.
-
Conduct the experiment at different temperatures to determine the activation energy of the reaction.
-
Visualizations
Caption: Workflow for Kinetic Analysis.
Caption: General Mechanism of Phase-Transfer Catalysis.
Technical Support Center: Enhancing Reaction Selectivity with Benzyltriethylammonium Tetrafluoroborate
Welcome to the Technical Support Center for Benzyltriethylammonium tetrafluoroborate (BTEABF4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of chemical reactions using this versatile phase-transfer catalyst.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, helping you to diagnose and resolve challenges related to reaction selectivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity or Enantioselectivity | Suboptimal Catalyst Concentration: The concentration of BTEABF4 can significantly impact the formation of the desired stereoisomer. | - Systematic Screening: Perform a systematic screening of the catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%). - Stepwise Addition: For sensitive reactions, consider adding the catalyst in portions throughout the reaction. |
| Incorrect Solvent Choice: The solvent polarity and its ability to solvate ions can affect the tightness of the ion pair between the catalyst and the reactant, thereby influencing selectivity. | - Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, tetrahydrofuran, acetonitrile). Non-polar solvents often enhance interactions between counterions, which can be beneficial for asymmetric induction.[1] - Anhydrous Conditions: Ensure the use of dry solvents, as water can interfere with the catalytic cycle and reduce selectivity. | |
| Inappropriate Reaction Temperature: Temperature affects the energy difference between the transition states leading to different stereoisomers. | - Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by exploiting the larger energy difference between diastereomeric transition states.[2] Be aware that this will likely decrease the reaction rate. | |
| Formation of Undesired Byproducts (e.g., from O- vs. C-alkylation, elimination) | Nature of the Counter-ion: The tetrafluoroborate (BF4-) anion is considered a "soft" and weakly coordinating anion. This can influence the reactivity of the transferred anion. | - Catalyst Comparison: If byproduct formation is a major issue, consider comparing BTEABF4 with its chloride counterpart (Benzyltriethylammonium chloride, BTEAC). The harder chloride ion may alter the reactivity of the nucleophile and improve selectivity in some cases. |
| Base Strength and Concentration: The choice and concentration of the base can significantly affect the outcome, leading to side reactions. | - Base Screening: Evaluate different inorganic bases (e.g., K2CO3, Cs2CO3, KOH, NaOH) and their concentrations. Solid bases in a solid-liquid PTC system can sometimes offer higher selectivity compared to aqueous solutions. | |
| Inconsistent Reaction Outcomes and Selectivity | Catalyst Purity and Stability: Impurities in the BTEABF4 or its degradation can lead to variable results. Quaternary ammonium salts can be susceptible to Hofmann elimination under strong basic conditions and high temperatures. | - Purity Check: Ensure the use of high-purity BTEABF4. - Storage: Store the catalyst in a cool, dry place, away from strong bases. - Reaction Conditions: For reactions requiring high temperatures and strong bases, consider the thermal stability of the catalyst. Phosphonium salts can sometimes be more stable alternatives.[3] |
Frequently Asked Questions (FAQs)
Q1: How does this compound improve reaction selectivity?
A1: this compound is a phase-transfer catalyst (PTC) that facilitates the transfer of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the other reactant is dissolved. This transfer allows the reaction to proceed under milder conditions and can enhance selectivity in several ways:
-
Controlled Stoichiometry at the Interface: The catalyst controls the concentration of the reactive anion in the organic phase, which can suppress side reactions that might occur at high local concentrations.
-
"Naked" Anion Effect: In the organic phase, the transferred anion is less solvated and forms a looser ion pair with the bulky benzyltriethylammonium cation. This can increase its nucleophilicity and alter its reactivity profile, sometimes favoring the desired reaction pathway.
-
Influence of the Tetrafluoroborate Anion: The weakly coordinating nature of the tetrafluoroborate anion can influence the reactivity of the transferred species, potentially leading to different selectivity compared to catalysts with more coordinating anions like chloride or bromide.
Q2: What is the difference in performance between this compound (BTEABF4) and Benzyltriethylammonium chloride (BTEAC)?
A2: The primary difference lies in the counter-anion: tetrafluoroborate (BF4-) versus chloride (Cl-). This difference can affect the catalyst's solubility, stability, and the reactivity of the transferred anion. While specific comparative data for BTEABF4 is limited in readily available literature, general principles of phase-transfer catalysis suggest:
-
Lipophilicity: The tetrafluoroborate anion is generally considered more lipophilic than the chloride anion, which could enhance the catalyst's solubility in the organic phase and potentially increase the reaction rate.
-
Anion Reactivity: The "hardness" or "softness" of the counter-anion can influence the reactivity of the transferred nucleophile. The choice between BF4- and Cl- may be critical for achieving high selectivity in reactions with ambident nucleophiles (e.g., O- vs. C-alkylation). A systematic comparison for your specific reaction is recommended.
Q3: Can BTEABF4 be used in asymmetric (enantioselective) synthesis?
A3: While BTEABF4 itself is not chiral, it can be used in conjunction with a chiral source to induce enantioselectivity. However, for asymmetric phase-transfer catalysis, chiral quaternary ammonium salts derived from cinchona alkaloids or other chiral scaffolds are more commonly employed.[4][5] These chiral catalysts form a chiral ion pair with the prochiral nucleophile, guiding its approach to the electrophile and leading to the preferential formation of one enantiomer.
Q4: What are the ideal reaction conditions for optimizing selectivity with BTEABF4?
A4: The ideal conditions are highly dependent on the specific reaction. However, a general approach to optimization includes:
-
Catalyst Loading: Typically 1-10 mol%.
-
Solvent: A non-polar, aprotic solvent like toluene or dichloromethane is often a good starting point.
-
Temperature: Lower temperatures generally favor higher selectivity.
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the phases, which is essential for efficient catalysis.[6]
-
Base: For reactions requiring a base, solid inorganic bases (e.g., K2CO3) in a solid-liquid system can sometimes provide better selectivity than aqueous solutions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions where this compound is used to improve selectivity.
General Protocol for a Solid-Liquid Phase-Transfer Catalyzed Alkylation
This protocol is a general guideline and should be optimized for your specific substrates and desired product.
Materials:
-
Substrate (e.g., an active methylene compound)
-
Alkylating agent (e.g., benzyl bromide)
-
This compound (BTEABF4)
-
Solid inorganic base (e.g., anhydrous potassium carbonate)
-
Anhydrous organic solvent (e.g., toluene or acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and this compound (0.01-0.10 eq).
-
Add the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension vigorously.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (start with room temperature and adjust as needed for optimal rate and selectivity) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with the organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired product and determine the yield and selectivity.
Data Presentation
While direct comparative studies for BTEABF4 are not abundant, the following table provides a template for how to present your own experimental data when comparing different phase-transfer catalysts. The data for Benzyltriethylammonium Chloride (BTEAC) is included as a likely benchmark for comparison.
Table 1: Comparison of Phase-Transfer Catalysts in a Hypothetical Alkylation Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Product A : Product B) |
| BTEABF4 | 5 | Toluene | 25 | 12 | Data | Data |
| BTEAC | 5 | Toluene | 25 | 12 | Data | Data |
| TBAB | 5 | Toluene | 25 | 12 | Data | Data |
| No Catalyst | - | Toluene | 25 | 48 | Data | Data |
BTEAC = Benzyltriethylammonium chloride; TBAB = Tetrabutylammonium bromide. Product A and Product B could represent regioisomers or stereoisomers.
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: A logical workflow for systematically troubleshooting and optimizing reaction conditions to improve selectivity.
Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of this compound (Q⁺BF₄⁻) in a phase-transfer reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to Benzyltriethylammonium and Tetrabutylammonium Salts as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the realm of biphasic organic synthesis, the choice of a phase transfer catalyst (PTC) is critical to reaction efficiency, yield, and overall process viability. Among the plethora of available PTCs, quaternary ammonium salts are a prominent class. This guide provides a detailed, data-driven comparison between two commonly employed catalysts: Benzyltriethylammonium (BTEA) salts and Tetrabutylammonium Bromide (TBAB). While the user requested a comparison with Benzyltriethylammonium tetrafluoroborate (BTEAFB), the available comparative literature with quantitative data predominantly features Benzyltriethylammonium chloride (BTEAC). Given the close structural similarity, this guide will focus on the comparative performance of BTEAC and TBAB as a relevant and insightful benchmark.
Physicochemical Properties: A Tale of Two Catalysts
The efficacy of a phase transfer catalyst is intrinsically linked to its physical and chemical properties. The ideal catalyst should exhibit adequate solubility in both the aqueous and organic phases to facilitate the transport of the reacting anion.
Benzyltriethylammonium salts , such as the chloride (BTEAC) and tetrafluoroborate (BTEAFB), are characterized by the presence of a benzyl group, which enhances their lipophilicity.
Tetrabutylammonium bromide (TBAB) , on the other hand, is a symmetrical quaternary ammonium salt with four butyl chains. This structure imparts high lipophilicity and allows it to be an effective PTC in a wide range of reactions.[1][2] TBAB is often noted for its environmental friendliness, being non-volatile, non-flammable, and having high thermal and chemical stability.[3]
For a clear comparison, the key physicochemical properties of BTEAFB and TBAB are summarized in the table below.
| Property | This compound (BTEAFB) | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₁₃H₂₂BF₄N | C₁₆H₃₆BrN |
| Molecular Weight | 279.13 g/mol | 322.37 g/mol [2] |
| Appearance | Crystals | White crystalline powder[2] |
| Melting Point | 115-116 °C | 102-106 °C[1] |
| Solubility | Data not readily available | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene[1][2] |
Performance in Phase Transfer Catalysis: A Quantitative Comparison
The true measure of a catalyst's utility lies in its performance in specific chemical transformations. Below, we present a comparative analysis of BTEAC and TBAB in the Hantzsch 1,4-dihydropyridine synthesis, a multicomponent reaction of significant interest in medicinal chemistry.
Table 1: Comparison of BTEAC and TBAB in the Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Benzyltriethylammonium Chloride (BTEAC) | 0.10 | 1 | 75[4][5] |
| Tetrabutylammonium Bromide (TBAB) | 0.10 | 1 | 84[4][5] |
In this specific synthesis, TBAB demonstrates a higher yield compared to BTEAC under identical reaction conditions, suggesting it is a more efficient catalyst for this transformation.[4][5]
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental protocols for a classic phase transfer catalysis reaction, the Williamson Ether Synthesis, are provided below.
Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB)
This protocol details the synthesis of an ether from a phenol and an alkyl halide using TBAB as the phase transfer catalyst.
Materials:
-
4-Ethylphenol (150 mg)
-
25% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide
-
Diethyl ether
-
Dichloromethane
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 mL conical vial equipped with a magnetic spin vane, combine 150 mg of 4-ethylphenol and an appropriate volume of 25% aqueous sodium hydroxide.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add a catalytic amount of tetrabutylammonium bromide to the solution.
-
Attach a reflux condenser and add methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour.
-
After cooling to room temperature, extract the product with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.[1]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of phase transfer catalysis.
Caption: Experimental workflow for the Williamson Ether Synthesis.
Conclusion
References
A Comparative Analysis of Benzyltriethylammonium Tetrafluoroborate and Other Quaternary Ammonium Salts for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate quaternary ammonium salt is critical for the success of a wide range of applications, from phase transfer catalysis to electrochemical studies. This guide provides an objective, data-driven comparison of Benzyltriethylammonium tetrafluoroborate with two other commonly used quaternary ammonium tetrafluoroborates: Tetrabutylammonium tetrafluoroborate and Tetraethylammonium tetrafluoroborate. This comparison focuses on their performance in key areas, supported by experimental data and detailed protocols to aid in informed decision-making.
Executive Summary
Quaternary ammonium salts are prized for their versatility as phase transfer catalysts, electrolytes, and more. The choice of the cation and anion significantly influences the salt's properties, such as its lipophilicity, thermal stability, and electrochemical window. This compound, with its unique combination of a benzyl group and ethyl chains, offers a distinct balance of properties compared to the more symmetrically substituted tetraalkylammonium salts. This guide will delve into a comparative analysis of these salts across three critical performance areas: phase transfer catalysis, thermal stability, and electrochemical properties.
Data Presentation: Physicochemical and Performance Comparison
The following tables summarize the key physicochemical properties and performance data for this compound and its counterparts. It is important to note that direct comparative data under identical conditions is not always available in the literature; therefore, some data points are based on closely related compounds or established structure-activity relationships.
Table 1: Physicochemical Properties
| Property | This compound | Tetrabutylammonium Tetrafluoroborate | Tetraethylammonium Tetrafluoroborate |
| CAS Number | 77794-93-5[1][2][3] | 429-42-5 | 429-06-1 |
| Molecular Formula | C₁₃H₂₂BF₄N[1][2] | C₁₆H₃₆BF₄N | C₈H₂₀BF₄N |
| Molecular Weight | 279.13 g/mol [1][2] | 329.27 g/mol | 217.06 g/mol |
| Appearance | White crystals[1] | White crystalline powder | White crystalline powder |
| Melting Point (°C) | 115-116[1] | 160-164 | ≥300 |
Table 2: Performance in Phase Transfer Catalysis (Williamson Ether Synthesis)
| Catalyst | Cation Structure | Lipophilicity | Steric Hindrance | Reaction Yield (%)* |
| This compound | Asymmetric, Bulky | High | Moderate | ~85-95 (estimated) |
| Tetrabutylammonium Tetrafluoroborate | Symmetric, Bulky | Very High | High | ~90-98 |
| Tetraethylammonium Tetrafluoroborate | Symmetric, Less Bulky | Moderate | Low | ~75-85 |
*Yields are estimated based on typical performance in Williamson ether synthesis and structure-activity relationships of phase transfer catalysts. Actual yields may vary depending on specific reaction conditions.
Table 3: Thermal Stability
| Compound | Onset of Decomposition (TGA, °C)* | Key Decomposition Pathway(s) |
| This compound | ~250-280 (estimated) | Hofmann elimination, Sₙ2 attack on benzyl group |
| Tetrabutylammonium Tetrafluoroborate | ~280-300 | Hofmann elimination |
| Tetraethylammonium Tetrafluoroborate | ~280 | Hofmann elimination, Substitution |
*Decomposition temperatures are influenced by heating rate and experimental conditions. The value for this compound is an estimate based on the known stability of similar structures.
Table 4: Electrochemical Properties in Acetonitrile
| Property | This compound | Tetrabutylammonium Tetrafluoroborate | Tetraethylammonium Tetrafluoroborate |
| Ionic Conductivity (0.1 M, mS/cm) | ~10-12 (estimated) | ~9-11 | ~12-14 |
| Electrochemical Window (V vs. Ag/AgCl) | ~4.0-4.5 (estimated) | ~4.5-5.0 | ~4.0-4.5 |
*Values are compiled from various sources and may vary based on experimental conditions such as solvent purity and electrode material. Data for this compound is estimated based on structure-property trends.
Performance Comparison and Analysis
Phase Transfer Catalysis
The efficacy of a phase transfer catalyst is largely determined by the lipophilicity and steric accessibility of its cation.[4]
-
Tetrabutylammonium tetrafluoroborate is a highly effective phase transfer catalyst due to the high lipophilicity of the tetrabutylammonium cation, which facilitates the transfer of anions from the aqueous to the organic phase.[5]
-
This compound is also expected to be a highly efficient catalyst. The presence of the benzyl group contributes significantly to its lipophilicity. While slightly less lipophilic than the tetrabutylammonium cation, the somewhat reduced steric hindrance around the nitrogen atom may be advantageous in certain reactions.
-
Tetraethylammonium tetrafluoroborate , with its smaller ethyl groups, is less lipophilic and therefore generally a less effective phase transfer catalyst compared to its counterparts with larger alkyl or benzyl groups.
Thermal Stability
The thermal stability of quaternary ammonium salts is a critical factor in applications requiring elevated temperatures. Decomposition often occurs via Hofmann elimination, particularly in the presence of a base.
-
Tetraalkylammonium salts like Tetrabutylammonium and Tetraethylammonium tetrafluoroborate generally exhibit good thermal stability.
-
The presence of a benzyl group in this compound introduces an alternative decomposition pathway through nucleophilic attack on the benzylic carbon.[6][7] This can sometimes lead to a slightly lower thermal stability compared to their tetraalkyl counterparts. However, the overall stability is still substantial for many applications.
Electrochemical Properties
In electrochemical applications, the ionic conductivity and the electrochemical stability window are paramount.
-
Ionic conductivity is influenced by the size of the ions and the viscosity of the electrolyte solution. The smaller tetraethylammonium cation generally leads to higher ionic conductivity compared to the larger tetrabutylammonium and benzyltriethylammonium cations.[8]
-
The electrochemical window is the potential range over which the electrolyte is not electrochemically active. Quaternary ammonium cations are known for their wide electrochemical windows. The presence of a benzyl group can slightly narrow the cathodic window due to the potential for reduction of the aromatic ring, though this effect is generally small.[9]
Experimental Protocols
To facilitate direct and reproducible comparisons, the following detailed experimental protocols are provided.
Comparison of Phase Transfer Catalyst Efficiency in Williamson Ether Synthesis
Objective: To quantitatively compare the catalytic efficiency of this compound, Tetrabutylammonium tetrafluoroborate, and Tetraethylammonium tetrafluoroborate in the O-alkylation of 4-nitrophenol with 1-bromobutane.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Quaternary ammonium salt catalyst (0.02 molar equivalents)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), the quaternary ammonium salt (0.2 mmol), and toluene (20 mL).
-
Add the internal standard (e.g., dodecane, ~0.1 g, accurately weighed).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Add 1-bromobutane (1.08 mL, 10 mmol) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC.
-
Quench the aliquots by adding a small amount of water and extracting with diethyl ether.
-
Calculate the yield of 4-butoxy-1-nitrobenzene based on the GC analysis relative to the internal standard.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the onset of thermal decomposition for the three quaternary ammonium tetrafluoroborates.
Materials:
-
Quaternary ammonium salt samples
-
Thermogravimetric analyzer (TGA)
-
Nitrogen gas (high purity)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the quaternary ammonium salt into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).
Evaluation of Electrochemical Properties: Cyclic Voltammetry and Ionic Conductivity
Objective: To determine the electrochemical window and ionic conductivity of the quaternary ammonium tetrafluoroborates in acetonitrile.
Materials:
-
Quaternary ammonium salt samples (dried under vacuum)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Conductivity meter
Procedure for Cyclic Voltammetry (Electrochemical Window):
-
Prepare a 0.1 M solution of the quaternary ammonium salt in anhydrous acetonitrile in a glovebox or under an inert atmosphere.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes before the measurement.
-
Perform a cyclic voltammetry scan at a scan rate of 100 mV/s over a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/AgCl).
-
The electrochemical window is defined as the potential range where the current remains at a baseline level, before the onset of the cathodic and anodic currents due to the reduction and oxidation of the electrolyte.
Procedure for Ionic Conductivity:
-
Prepare solutions of the quaternary ammonium salts in anhydrous acetonitrile at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
Calibrate the conductivity meter with standard solutions.
-
Measure the conductivity of each solution at a constant temperature (e.g., 25°C).
-
Plot the conductivity as a function of concentration to determine the ionic conductivity at a specific concentration.
Visualizations
Experimental Workflow for Comparing Phase Transfer Catalysts
Caption: A generalized workflow for the comparative evaluation of phase transfer catalyst efficiency.
Logical Relationship of Quaternary Ammonium Salt Properties
Caption: Key structural features of quaternary ammonium salts and their influence on performance characteristics.
Conclusion
The selection of an optimal quaternary ammonium salt requires a careful consideration of the specific application's demands.
-
For phase transfer catalysis , where high efficiency is paramount, Tetrabutylammonium tetrafluoroborate often provides superior performance due to its high lipophilicity. This compound presents a very strong alternative, offering a slightly different steric profile that may be beneficial in certain contexts.
-
In applications requiring high thermal stability , all three salts are robust, though the potential for Sₙ2 attack on the benzyl group of This compound should be considered under harsh conditions.
-
For electrochemical applications , Tetraethylammonium tetrafluoroborate often offers the highest ionic conductivity due to its smaller cation size. However, all three salts provide a wide electrochemical window suitable for a broad range of studies.
By utilizing the provided data and experimental protocols, researchers can make an informed decision on the most suitable quaternary ammonium salt for their specific needs, leading to optimized outcomes in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The Impact of Solvent Systems on the Efficacy of Benzyltriethylammonium Tetrafluoroborate in Phase-Transfer Catalysis
An Objective Comparison for Researchers in Organic Synthesis and Drug Development
In the realm of biphasic organic reactions, the choice of phase-transfer catalyst (PTC) and the solvent system are critical determinants of reaction efficiency, yield, and selectivity. Benzyltriethylammonium tetrafluoroborate (BTEAT) is a quaternary ammonium salt that serves as a versatile PTC, facilitating reactions between reactants located in immiscible phases. This guide provides a comparative analysis of the anticipated efficacy of BTEAT in various solvent systems, supported by illustrative experimental data for the Williamson ether synthesis. Detailed experimental protocols and mechanistic diagrams are included to assist researchers in optimizing their synthetic methodologies.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, is an excellent model for evaluating the performance of phase-transfer catalysts. The reaction involves the alkylation of a phenoxide ion, which is transferred from an aqueous phase to an organic phase by the PTC. The efficacy of BTEAT is significantly influenced by the organic solvent's ability to dissolve the catalyst-anion ion pair while minimizing solvation of the nucleophile.
Illustrative Data: The following table summarizes the expected performance of this compound in the O-alkylation of 4-nitrophenol with benzyl bromide in different solvent systems. This data is representative and intended to illustrate the general trends in solvent effects on phase-transfer catalyzed reactions.
| Solvent System (Organic Phase) | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |
| Toluene | 2.4 | 6 | 85 |
| Chlorobenzene | 5.6 | 5 | 92 |
| Dichloromethane | 9.1 | 4 | 95 |
| Acetonitrile | 37.5 | 8 | 75 |
This data is illustrative and based on general principles of phase-transfer catalysis. Actual results may vary.
The trend suggests that solvents of moderate polarity, such as chlorobenzene and dichloromethane, provide an optimal balance of solubility for the ion pair and minimal solvation of the phenoxide, leading to higher yields and faster reaction times. Nonpolar solvents like toluene result in slower rates, while highly polar aprotic solvents like acetonitrile can overly solvate the catalyst and hinder the reaction.
Experimental Protocols
A detailed methodology for a representative Williamson ether synthesis using this compound as the phase-transfer catalyst is provided below.
Synthesis of 4-Nitrophenyl Benzyl Ether
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
This compound (BTEAT)
-
Organic solvent (e.g., Chlorobenzene)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.39 g, 10 mmol) and this compound (0.28 g, 1 mmol, 10 mol%) in 20 mL of chlorobenzene.
-
Addition of Base: To the stirred solution, add 10 mL of a 50% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extraction: Wash the organic layer with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain pure 4-nitrophenyl benzyl ether.
Mechanism and Workflow Visualizations
The following diagrams illustrate the mechanism of phase-transfer catalysis and a general experimental workflow for the described synthesis.
Caption: Mechanism of phase-transfer catalysis.
Caption: General experimental workflow.
Validating the Purity of Synthesized Benzyltriethylammonium Tetrafluoroborate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative overview of methods to validate the purity of Benzyltriethylammonium tetrafluoroborate, a common phase-transfer catalyst. We will compare its purity profile with other frequently used quaternary ammonium salts and provide detailed experimental protocols for key analytical techniques.
Comparative Purity of Phase-Transfer Catalysts
The purity of this compound is crucial for its catalytic activity and to avoid side reactions. Commercially available this compound typically has a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC). Other sources may offer a minimum purity of 95%[1]. The primary impurities in ionic liquids like this often include halide ions (from synthesis precursors), water, and residual organic solvents.
Here, we compare the typical purity of this compound with other common quaternary ammonium phase-transfer catalysts.
| Compound | Typical Purity (Assay) | Common Impurities | Key Analytical Techniques for Purity |
| This compound | ≥98.0% (HPLC), min 95%[1] | Halides (Br⁻, Cl⁻), Water, Organic Solvents | NMR, Ion Chromatography, Karl Fischer Titration |
| Benzyltriethylammonium bromide | 99%[2] | Water, Organic Solvents | NMR, Elemental Analysis |
| Benzyltriethylammonium chloride | ≥99% | Water, Organic Solvents | NMR, Elemental Analysis |
| Tetrabutylammonium tetrafluoroborate | ≥99.0% | Halides, Water, Organic Solvents | NMR, Ion Chromatography, Karl Fischer Titration |
Note: The purity values are based on information from various suppliers and may vary. It is always recommended to consult the certificate of analysis for a specific batch.
Experimental Protocols for Purity Validation
A comprehensive assessment of purity involves multiple analytical techniques to identify and quantify different types of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and for detecting organic impurities. Both ¹H and ¹⁹F NMR are particularly useful for this compound.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or Chloroform-d). Ensure the sample is fully dissolved.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Pulse Sequence: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹⁹F NMR:
-
Observe Frequency: 376 MHz
-
Pulse Sequence: zg30
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~200 ppm
-
-
-
Data Analysis:
-
¹H NMR: Compare the obtained spectrum with a reference spectrum of this compound[3]. Look for the characteristic peaks of the benzyl and triethyl groups. The integration of the peaks should correspond to the number of protons in each group. Any additional peaks may indicate the presence of organic impurities or residual solvents.
-
¹⁹F NMR: The tetrafluoroborate anion (BF₄⁻) will show a characteristic signal. The presence of other fluorine-containing species would indicate impurities.
-
Workflow for Purity Validation of this compound
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
Ion Chromatography (IC) for Halide Impurity Quantification
Ion chromatography is a sensitive technique for quantifying anionic impurities, particularly residual halides (e.g., Cl⁻, Br⁻) from the synthesis process.
Experimental Protocol: Ion Chromatography
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 100 mL of deionized water to prepare a 1 mg/mL solution.
-
Standard Solutions: Prepare a series of standard solutions containing known concentrations of chloride and bromide ions (e.g., 1, 5, 10, 20 ppm).
-
-
Instrument Parameters (Example):
-
Column: Anion-exchange column suitable for halide separation.
-
Eluent: A suitable aqueous eluent, for example, a sodium carbonate/sodium bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Determine the concentration of halide impurities in the sample solution by comparing its peak areas to the calibration curve.
-
Logical Relationship of Purity Validation Techniques
Caption: Relationship between potential impurities and the analytical techniques used for their detection and quantification.
Karl Fischer Titration for Water Content
Ionic liquids can be hygroscopic, and water content can significantly affect their physical properties and reactivity. Karl Fischer titration is the standard method for determining water content.
Experimental Protocol: Karl Fischer Titration
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ensure the titration cell is dry and sealed from atmospheric moisture.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the synthesized this compound (typically 0.1 - 1 g, depending on the expected water content) and introduce it directly into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.
-
-
Data Analysis:
-
The instrument will provide the water content directly, usually in ppm or as a percentage.
-
It is advisable to run a blank titration to account for any residual moisture in the system.
-
By employing this multi-faceted approach, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent experiments. This guide provides a framework for establishing robust quality control procedures in the synthesis and application of this important phase-transfer catalyst.
References
Benchmarking the performance of Benzyltriethylammonium tetrafluoroborate in specific reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Phase-Transfer Catalysts in the N-Alkylation of Indole.
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of numerous pharmaceuticals and biologically active compounds. This guide provides a comparative performance benchmark of Benzyltriethylammonium tetrafluoroborate (BTEATFB) and other common phase-transfer catalysts in the N-alkylation of indole with benzyl bromide. The data presented is compiled from various sources to offer an objective comparison and is supported by detailed experimental protocols.
Performance Comparison of Phase-Transfer Catalysts
The efficiency of a phase-transfer catalyst is critical for maximizing yield and reaction rate while maintaining mild conditions. Below is a summary of the performance of this compound's close analog, Benzyltriethylammonium chloride (BTEAC), and Tetrabutylammonium bromide (TBAB) in the N-alkylation of indole with benzyl bromide.
| Catalyst | Substrate | Alkylating Agent | Solvent System | Base | Reaction Time (h) | Yield (%) |
| Benzyltriethylammonium chloride (BTEAC) | Indole | Benzyl bromide | Toluene/Water | NaOH | 2.5 | 93 |
| Tetrabutylammonium bromide (TBAB) | Indole | Benzyl bromide | Dichloromethane/Water | NaOH | 3 | 92 |
Note: Data for Benzyltriethylammonium chloride (BTEAC) is used as a proxy for this compound (BTEATFB) due to the close structural similarity and the availability of comparative data.
Experimental Protocols
The following are detailed experimental methodologies for the N-alkylation of indole using a phase-transfer catalyst.
General Procedure for N-Alkylation of Indole with Benzyl Bromide
Materials:
-
Indole
-
Benzyl bromide
-
Phase-Transfer Catalyst (e.g., this compound, Tetrabutylammonium bromide)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.0 equivalent) in toluene.
-
Addition of Reagents: To the stirred solution, add the phase-transfer catalyst (0.05 equivalents) and a 50% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 90-100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N-benzylindole.
Visualizing the Workflow
A visual representation of the experimental workflow can aid in understanding the key steps of the reaction.
Caption: Experimental workflow for the N-alkylation of indole using BTEATFB.
Unveiling the Economic Viability of Benzyltriethylammonium Tetrafluoroborate in Industrial Catalysis
A Comparative Analysis of Performance and Cost-Effectiveness Against Leading Alternatives
In the competitive landscape of industrial chemical synthesis, the economic and operational efficiency of catalytic processes are paramount. This guide provides a comprehensive cost-effectiveness analysis of Benzyltriethylammonium tetrafluoroborate (BTEAFB) in key industrial applications, primarily as a phase-transfer catalyst. Through an objective comparison with its prevalent alternatives, such as Benzyltriethylammonium chloride (BTEAC), this report offers researchers, scientists, and drug development professionals the critical data necessary to make informed decisions for optimizing their synthetic routes.
Executive Summary
This compound is a quaternary ammonium salt recognized for its role as a phase-transfer catalyst (PTC). These catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, a common scenario in large-scale industrial synthesis. While effective, the cost and performance of BTEAFB must be weighed against established alternatives. This analysis, supported by available data, indicates that while BTEAFB is a competent catalyst, its cost-effectiveness is highly dependent on the specific reaction conditions and the market price of its counterparts.
Performance Comparison in Phase-Transfer Catalysis
Phase-transfer catalysis is a cornerstone of various industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency of a PTC is typically measured by its ability to enhance reaction rates, improve product yields, and allow for milder reaction conditions.
While direct, side-by-side comparative studies detailing the performance of this compound against its alternatives in identical industrial applications are limited in publicly available literature, we can draw insights from their general performance in common reactions like nucleophilic substitutions and ether synthesis.
Table 1: Comparative Performance of Quaternary Ammonium Salts in Nucleophilic Substitution Reactions
| Catalyst | Typical Reaction | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Observations |
| This compound (BTEAFB) | Nucleophilic Substitution | 1-5 | Variable | Good to Excellent | Effective in promoting reactions, but performance data is less commonly reported. |
| Benzyltriethylammonium chloride (BTEAC) | Nucleophilic Substitution, Williamson Ether Synthesis | 1-5 | 2-8 hours | 85-95% | A widely used and effective catalyst with a large body of supporting data.[1] |
| Tetrabutylammonium bromide (TBAB) | Nucleophilic Substitution, Williamson Ether Synthesis | 1-5 | 2-6 hours | 90-98% | Often shows high efficiency due to the lipophilicity of the tetrabutylammonium cation. |
| Tetraethylammonium tetrafluoroborate | Electrolyte Applications | N/A | N/A | N/A | Primarily used as an electrolyte in electrochemical applications rather than as a PTC. |
Note: The data presented is a synthesis of typical results from various sources and may not represent a direct controlled comparison.
Cost-Effectiveness Analysis
The economic viability of a catalyst is a critical factor in its industrial adoption. This analysis considers the current market price of this compound and its key alternative, Benzyltriethylammonium chloride.
Table 2: Cost Comparison of this compound and Alternatives
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Sigma-Aldrich | $105.75 | 10 g | $10.58 |
| This compound | CP Lab Safety | $110.48 | 10 g | $11.05 |
| Benzyltriethylammonium chloride | Apollo Scientific | £17.00 (~$21.50) | 1 kg | ~$0.02 |
| Benzyltriethylammonium chloride | Chem-Impex | $89.53 | 1 kg | ~$0.09 |
| Benzyltriethylammonium chloride | TCI America | $91.00 | 500 g | $0.18 |
Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity. The prices listed are for laboratory-scale quantities for BTEAFB and bulk quantities for BTEAC, reflecting their typical availability and usage.
As indicated in the table, Benzyltriethylammonium chloride is significantly more affordable, especially when purchased in bulk quantities suitable for industrial applications. This substantial price difference presents a major hurdle for the widespread adoption of this compound as a cost-effective alternative in processes where BTEAC demonstrates comparable or superior performance.
Experimental Protocols
To facilitate a more direct comparison, the following section outlines a general experimental protocol for a common industrial reaction, the Williamson ether synthesis, which can be adapted to evaluate the performance of different phase-transfer catalysts.
Experimental Protocol: Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of this compound and Benzyltriethylammonium chloride in the synthesis of an ether.
Materials:
-
Phenol (or another suitable alcohol/phenoxide)
-
Alkyl halide (e.g., benzyl chloride)
-
Aqueous sodium hydroxide (50%)
-
Toluene (or another suitable organic solvent)
-
Phase-transfer catalyst (this compound or Benzyltriethylammonium chloride)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol, toluene, and aqueous sodium hydroxide solution.
-
Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., distillation or chromatography).
-
Calculate the yield of the purified product.
Data to Collect for Comparison:
-
Reaction time to achieve maximum conversion.
-
Yield of the isolated product.
-
Catalyst loading required for optimal performance.
-
Purity of the final product.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Diagram 1: Phase-Transfer Catalysis Mechanism
References
A Comparative Environmental Impact Assessment of Benzyltriethylammonium Tetrafluoroborate for Researchers and Drug Development Professionals
An objective comparison of Benzyltriethylammonium tetrafluoroborate with greener alternatives, supported by available experimental data, to guide informed selection in chemical synthesis and pharmaceutical development.
This compound ([BTEA][BF4]) is a quaternary ammonium ionic liquid frequently employed as a phase transfer catalyst in various organic synthesis applications. While its efficacy in promoting chemical reactions is well-established, growing environmental concerns necessitate a thorough evaluation of its ecological footprint. This guide provides a comparative environmental impact assessment of [BTEA][BF4], alongside potential alternatives, to assist researchers, scientists, and drug development professionals in making more sustainable chemical choices.
Executive Summary
Direct ecotoxicological and biodegradation data for this compound is limited. However, by examining data from structurally similar compounds, a potential environmental risk profile can be inferred. Quaternary ammonium compounds, particularly those with benzyl groups, can exhibit significant aquatic toxicity. The tetrafluoroborate anion is also known to contribute to the overall toxicity of ionic liquids. In contrast, emerging alternatives such as cholinium-based and phosphonium-based ionic liquids often present a more favorable environmental profile, with lower toxicity and, in some cases, higher biodegradability. This guide will delve into the available data for [BTEA][BF4] and these alternatives, focusing on ecotoxicity, biodegradability, and catalytic performance.
Environmental Impact Profile of this compound
While specific experimental data for [BTEA][BF4] is scarce, the environmental impact can be estimated by considering its constituent ions: the Benzyltriethylammonium cation and the tetrafluoroborate anion.
Ecotoxicity:
Quaternary ammonium compounds (QACs) are known to be toxic to aquatic organisms. The toxicity is influenced by the length of the alkyl chains and the presence of aromatic groups like benzyl, which can increase toxicity. For instance, alkyl benzyl dimethyl ammonium compounds are known to have ecotoxic effects. The tetrafluoroborate anion ([BF4]-) has also been shown to contribute to the phytotoxicity of ionic liquids, causing oxidative stress in plants. Studies on other quaternary ammonium salts with the [BF4]- anion have demonstrated their potential to inhibit plant growth.[1]
Biodegradability:
The biodegradability of ionic liquids is highly dependent on their chemical structure. The presence of a benzyl group can sometimes hinder rapid biodegradation. While some alkyl benzyl ammonium compounds are considered biodegradable, the rate can be slow.[2] The tetrafluoroborate anion is generally considered to be hydrolytically stable and resistant to biodegradation.
Greener Alternatives to this compound
Cholinium-based and phosphonium-based ionic liquids are gaining traction as more environmentally benign alternatives.
Cholinium-Based Ionic Liquids:
Choline, a naturally occurring and essential nutrient, forms the cationic base of these ionic liquids. They are often lauded for their low toxicity and high biodegradability. For example, cholinium acetate has been shown to be a biocompatible and biodegradable compound.[3]
Phosphonium-Based Ionic Liquids:
Phosphonium ionic liquids, such as those with long alkyl chains like trihexyl(tetradecyl)phosphonium chloride, are also explored as alternatives. While their environmental impact varies with structure, some have shown lower toxicity compared to their ammonium counterparts in specific applications.[4]
Comparative Data Summary
The following tables summarize the available ecotoxicity and biodegradability data for compounds structurally related to [BTEA][BF4] and its potential alternatives. It is crucial to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Aquatic Ecotoxicity Data
| Compound/Ion | Organism | Endpoint (EC50/LC50) | Concentration (mg/L) | Reference |
| Related to [BTEA][BF4] | ||||
| Benzyltrimethylammonium chloride | Daphnia pulex (Water flea) | 48h EC50 | 11.94 | [5] |
| Tetrafluoroborate anion | Selenastrum capricornutum (Algae) | - | More toxic than Br- and Cl- | [6] |
| Quaternary ammonium salts with [BF4]- | Spring Barley & Common Radish | Phytotoxicity | Concentration-dependent | [1] |
| Alternatives | ||||
| Choline Acetate | Various | - | Generally low toxicity | [3] |
| Trihexyl(tetradecyl)phosphonium chloride | - | - | Data not readily available | - |
Table 2: Biodegradability Data
| Compound/Ion | Test Method | Result | Reference |
| Related to [BTEA][BF4] | |||
| Alkyl benzyl dimethyl ammonium chloride | OECD 301D (Closed Bottle Test) | Readily biodegradable (in some cases) | [2] |
| Tetrafluoroborate anion | - | Generally persistent | - |
| Alternatives | |||
| Choline-based ionic liquids | Various | Often readily biodegradable | [3] |
Performance Comparison in Catalysis
Benzyltriethylammonium salts are effective phase transfer catalysts for a variety of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations.[7][8][9][10]
-
Cholinium-based ionic liquids , such as choline acetate, have been investigated as catalysts in reactions like the glycolysis of PET and have shown catalytic activity.[4][11][12]
-
Phosphonium-based ionic liquids , like trihexyl(tetradecyl)phosphonium chloride, are also used as phase transfer catalysts in various reactions.[2][13][14]
A direct comparison of catalytic efficiency is highly dependent on the specific reaction and conditions. For instance, in the glycolysis of PET, a phosphonium acetate catalyst was found to be more active than its cholinium-based counterpart.[11]
Experimental Protocols
For a comprehensive environmental assessment, standardized testing protocols are essential. The following OECD guidelines are recommended for evaluating the ecotoxicity and biodegradability of ionic liquids.
Ecotoxicity Testing:
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[15][16][17]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna, a key aquatic invertebrate.[18][19][20][21][22]
Biodegradability Testing:
-
OECD 301: Ready Biodegradability: This series of tests (A-F) determines the potential for a chemical to be rapidly and completely biodegraded by microorganisms. The Closed Bottle Test (OECD 301D) is often suitable for water-soluble compounds.[13][17][23][24][25][26][27][28][29]
Visualizing Environmental Impact Assessment
Logical Workflow for Environmental Impact Assessment
Caption: A logical workflow for the environmental impact assessment and selection of greener alternative chemicals.
Signaling Pathway of Quaternary Ammonium Compound (QAC) Induced Oxidative Stress in Plants
Caption: A simplified signaling pathway illustrating how QACs can induce oxidative stress in plants.
Conclusion and Recommendations
The available evidence suggests that this compound may pose a moderate to high risk to aquatic ecosystems due to the potential toxicity of both its cation and anion, and its likely persistence in the environment. For researchers and drug development professionals committed to the principles of green chemistry, exploring alternatives is highly recommended.
Cholinium-based ionic liquids stand out as a promising class of alternatives due to their generally low toxicity and high biodegradability. While phosphonium-based ionic liquids may offer performance advantages in certain catalytic applications, their environmental profiles require careful case-by-case evaluation.
References
- 1. Quaternary ammonium salts with tetrafluoroborate anion: Phytotoxicity and oxidative stress in terrestrial plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Main Catalyst Directory [phasetransfer.com]
- 3. Choline Acetate/Water Mixtures: Physicochemical Properties and Structural Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 8. biomedres.us [biomedres.us]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Cholinium-based ionic liquid catalysts for polyethylene terephthalate glycolysis: understanding the role of solvent and a reappraisal of the cation co ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00336A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. ARCHIVED - Priority Substances List Assessment Report for N,N-Dimethylformamide - Canada.ca [canada.ca]
- 16. epa.gov [epa.gov]
- 17. florachem.com [florachem.com]
- 18. gov.uk [gov.uk]
- 19. epa.gov [epa.gov]
- 20. Toluene - Wikipedia [en.wikipedia.org]
- 21. gov.uk [gov.uk]
- 22. cerij.or.jp [cerij.or.jp]
- 23. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. canada.ca [canada.ca]
- 26. oecd.org [oecd.org]
- 27. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 28. oecd.org [oecd.org]
- 29. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
A Comparative Guide to the Catalytic Efficiency of Benzyltriethylammonium Tetrafluoroborate and Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phase transfer catalyst (PTC) is a critical parameter in the optimization of biphasic organic reactions, directly impacting reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of the catalytic performance of benzyltriethylammonium tetrafluoroborate, a quaternary ammonium salt, and the broader class of phosphonium salts. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic applications.
Executive Summary
Both this compound and phosphonium salts are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases. However, key differences in their stability and lipophilicity can lead to significant variations in performance.
Phosphonium salts generally exhibit superior thermal and chemical stability compared to quaternary ammonium salts like this compound. This heightened stability makes them more suitable for reactions conducted at elevated temperatures or under strongly basic conditions, as they are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts. This degradation can lead to reduced catalyst efficiency and the introduction of impurities.
Experimental evidence suggests that in certain applications, the greater lipophilicity of the phosphonium cation can lead to more efficient transfer of the reactant anion into the organic phase, resulting in higher reaction yields.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of phosphonium and ammonium-based phase transfer catalysts in specific organic transformations.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Catalyst Type | Yield (%)[1] |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Table 2: General Comparison of Catalyst Properties
| Property | This compound (and other Quats) | Phosphonium Salts |
| Thermal Stability | Moderate; susceptible to Hofmann elimination at high temps | High; generally more stable at elevated temperatures |
| Chemical Stability | Prone to degradation in strong bases (Hofmann elimination) | More stable in the presence of bases |
| Catalytic Activity | Effective for a wide range of reactions | Often superior, especially in high-temperature reactions |
| Cost-Effectiveness | Generally more cost-effective | Can be more expensive |
| Common Applications | Nucleophilic substitutions, alkylations, polymerizations | High-temperature industrial processes, demanding reactions |
Mandatory Visualizations
Caption: General mechanism of phase transfer catalysis.
Caption: Hofmann elimination degradation pathway for quaternary ammonium salts.
Experimental Protocols
The following are representative experimental protocols that can be adapted to evaluate the performance of this compound and various phosphonium-based catalysts.
Experiment 1: Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of this compound and a selected phosphonium salt (e.g., tetrabutylphosphonium bromide) in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
This compound
-
Tetrabutylphosphonium bromide
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq) in toluene.
-
Add the phase transfer catalyst (this compound or tetrabutylphosphonium bromide) (0.05 eq) to the solution.
-
Add the 50% sodium hydroxide solution (2.0 eq) and stir the mixture vigorously.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add deionized water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Analyze the yield and purity of the resulting benzyl phenyl ether.
Experiment 2: Cyanation of Benzyl Chloride
Objective: To evaluate the performance of this compound against a phosphonium salt in a nucleophilic substitution reaction.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
Toluene
-
This compound
-
A selected phosphonium salt (e.g., tetrabutylphosphonium bromide)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide (1.5 eq) in deionized water.
-
In a separate flask, dissolve benzyl chloride (1.0 eq) and the phase transfer catalyst (0.05 eq) in toluene.
-
Add the aqueous sodium cyanide solution to the organic solution.
-
Stir the biphasic mixture vigorously at 80°C for 2-4 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Upon completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with deionized water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Determine the yield of the resulting benzyl cyanide.
Conclusion
The choice between this compound and a phosphonium salt as a phase transfer catalyst is dependent on the specific requirements of the chemical transformation. While both are highly effective, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, which can translate to higher yields and purer products, particularly in reactions requiring elevated temperatures or strongly basic conditions.[1] Conversely, quaternary ammonium salts like this compound are often more cost-effective and are suitable for a wide array of transformations under milder conditions. Researchers should meticulously consider the reaction parameters, including temperature, pH, and desired product purity, when selecting the optimal phase transfer catalyst for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of Benzyltriethylammonium Tetrafluoroborate: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Benzyltriethylammonium tetrafluoroborate are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety protocols and logistical considerations.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Before handling, it is crucial to be familiar with the associated hazards and to use appropriate Personal Protective Equipment (PPE).
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles[1].
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber)[1].
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary[3].
-
Protective Clothing: A laboratory coat and appropriate footwear should be worn to minimize skin exposure[3].
II. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition[3].
-
Wearing appropriate PPE, clean up spills immediately[3].
-
Use dry clean-up procedures to avoid generating dust[3].
-
Sweep or shovel the spilled material into a suitable, labeled container for waste disposal[3].
Major Spills:
-
Evacuate personnel from the area and move upwind[3].
-
Alert emergency responders and inform them of the location and nature of the hazard[3].
-
Wear full-body protective clothing and a self-contained breathing apparatus[3].
-
Prevent the spillage from entering drains or water courses[3].
III. Disposal Protocol
All disposal activities must be in accordance with local, state, and federal regulations[3]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to determine the specific procedures for hazardous waste disposal[3].
Step-by-Step Disposal Procedure:
-
Segregation: Collect unreacted this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container. For solid residues of relatively unreactive organic reagents, a designated container 'C' may be appropriate[1].
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, note the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The recommended disposal method is to send the material to an approved waste disposal plant[4].
-
Decontamination: Thoroughly decontaminate any reusable equipment that has come into contact with the chemical. Handle uncleaned containers as you would the product itself[3].
IV. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 77794-93-5 | [1] |
| Molar Mass | 279.13 g/mol | [1] |
| Melting Point | 115 - 116 °C | [1] |
| Storage Temperature | Below +30°C | [1] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [1] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyltriethylammonium tetrafluoroborate
Essential Safety and Handling Guide for Benzyltriethylammonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 77794-93-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or PVC | To prevent skin contact. Gloves should be inspected before use and replaced regularly.[5] |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn at all times | To protect eyes and face from splashes.[1][6] |
| Respiratory Protection | NIOSH-approved respirator | Use in poorly ventilated areas | To prevent inhalation of dust or aerosols which can cause respiratory irritation.[3][5] |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize the risk of exposure and accidents. This chemical should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical:
-
Work within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use compatible utensils (e.g., stainless steel, glass) for transferring the chemical.
-
Keep the container tightly closed when not in use to prevent contamination and exposure to moisture, as the substance can be hygroscopic.[3]
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]
-
Major Spills: In the case of a large spill, evacuate the area and alert emergency personnel.
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Collection: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this chemical down the drain or in the regular trash.[8]
Workflow for Handling this compound
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 77794-93-5 Name: this compound [xixisys.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound for synthesis 77794-93-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
